Ac-pSar16-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C50H84N16O18 |
|---|---|
Molekulargewicht |
1197.3 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C50H84N16O18/c1-34(67)51(2)18-35(68)52(3)19-36(69)53(4)20-37(70)54(5)21-38(71)55(6)22-39(72)56(7)23-40(73)57(8)24-41(74)58(9)25-42(75)59(10)26-43(76)60(11)27-44(77)61(12)28-45(78)62(13)29-46(79)63(14)30-47(80)64(15)31-48(81)65(16)32-49(82)66(17)33-50(83)84/h18-33H2,1-17H3,(H,83,84) |
InChI-Schlüssel |
XPMSKJZBUWLZKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Characterization of Novel Peptides: A Technical Guide for Ac-pSar16-OH
Introduction
The development of novel peptides as therapeutic agents or research tools necessitates a thorough understanding of their physicochemical properties. This guide provides a comprehensive framework for the characterization of a novel synthetic peptide, exemplified by Ac-pSar16-OH. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation strategies required to elucidate its key physicochemical attributes. This information is critical for researchers, scientists, and drug development professionals to ensure the quality, stability, and biological activity of such peptides.
Physicochemical Properties and Experimental Characterization
A comprehensive analysis of a synthetic peptide involves the determination of its identity, purity, solubility, stability, and structural characteristics. The following sections detail the experimental methodologies and data presentation for each of these critical parameters.
Table 1: Summary of Physicochemical Properties of a Novel Peptide
| Property | Method | Specification |
| Identity | ||
| Molecular Weight | Mass Spectrometry (MS) | Theoretical MW ± 1 Da |
| Amino Acid Sequence | Tandem Mass Spectrometry (MS/MS) | Confirmed |
| Primary Structure | Nuclear Magnetic Resonance (NMR) | Confirmed |
| Purity | ||
| Purity Level | High-Performance Liquid Chromatography (HPLC) | ≥ 95% |
| Solubility | ||
| Aqueous Solubility | Visual Inspection/UV-Vis Spectroscopy | Report Value (e.g., mg/mL) |
| Stability | ||
| Short-term (Solution) | HPLC | Report Degradation Rate |
| Long-term (Lyophilized) | HPLC | Report Degradation Rate |
| Secondary Structure | ||
| Conformation in Solution | Circular Dichroism (CD) Spectroscopy | Report Spectral Features |
| Isoelectric Point (pI) | ||
| Theoretical pI | In silico Calculation | Report Value |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of synthetic peptides. A validated HPLC method can effectively separate the target peptide from impurities generated during synthesis and purification.
Protocol:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., water or a small amount of organic solvent) to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the peptide.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight and sequence of the peptide.
Protocol:
-
System: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation:
-
ESI: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 10-100 pmol/µL.
-
MALDI: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Tandem MS (MS/MS): For sequence confirmation, select the parent ion of the peptide and subject it to fragmentation.
-
Data Analysis: Compare the observed molecular weight with the theoretical mass. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution.
Protocol:
-
System: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
Experiments: Acquire a series of 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra.
-
Data Analysis: Assign the proton resonances to specific amino acid residues and use the NOESY data to identify through-space interactions, which are crucial for determining the peptide's conformation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[1][2][3]
Protocol:
-
System: A CD spectropolarimeter.
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that does not have a high absorbance in the far-UV region. The concentration should be in the range of 0.1-0.2 mg/mL.
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm.
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure. For example, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm.[3]
Visualizations
Experimental Workflow for Peptide Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel synthetic peptide.
Caption: Workflow for the synthesis and characterization of a novel peptide.
Hypothetical Signaling Pathway
Should this compound be found to have biological activity, diagrams illustrating its mechanism of action would be crucial. The following is a hypothetical example of a signaling pathway that could be activated by a peptide ligand.
Caption: Hypothetical signaling pathway initiated by a peptide ligand.
Conclusion
The comprehensive physicochemical characterization of novel peptides like this compound is a prerequisite for their successful application in research and drug development. By systematically applying a suite of analytical techniques including HPLC, mass spectrometry, NMR, and CD spectroscopy, researchers can ensure the identity, purity, and structural integrity of their peptide of interest. The protocols and data management strategies outlined in this guide provide a robust framework for achieving these critical quality attributes.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Ac-pSar16-OH: Structure and Molecular Properties
An in-depth guide on the chemical structure and molecular weight of Ac-pSar16-OH, tailored for researchers, scientists, and drug development professionals.
This compound is a synthetic oligomer, specifically an acetylated polysarcosine with 16 repeating units of sarcosine (B1681465) and a hydroxyl group at the C-terminus. Polysarcosine is a biocompatible and non-immunogenic polymer, making it a subject of interest in drug delivery and bioconjugation as an alternative to polyethylene (B3416737) glycol (PEG).
Structural and Molecular Data
The sarcosine repeating unit has a molecular formula of C₃H₅NO. The N-terminal acetyl group (Ac) has a formula of C₂H₃O, and the C-terminal hydroxyl group (OH) has a formula of OH.
| Component | Molecular Formula |
| N-terminal Acetyl Group | C₂H₃O |
| Sarcosine Monomer (x16) | (C₃H₅NO)₁₆ |
| C-terminal Hydroxyl Group | OH |
| Total (this compound) | C₅₀H₈₄N₁₆O₁₈ |
| Property | Value |
| Molecular Weight | 1197.3 g/mol |
| CAS Number | Not Available |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available in the referenced search results. The synthesis of polysarcosine oligomers typically involves the ring-opening polymerization of sarcosine N-carboxyanhydride.
Visualizations
The logical relationship between the constituent parts of the this compound molecule is illustrated in the diagram below.
Caption: Logical structure of this compound.
References
Ac-pSar16-OH vs. Polyethylene Glycol (PEG): A Technical Guide to Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The modification of therapeutic molecules with polymers to enhance their pharmacokinetic properties and reduce immunogenicity is a cornerstone of modern drug development. For decades, polyethylene (B3416737) glycol (PEG) has been the gold standard in this field. However, the emergence of anti-PEG antibodies and associated hypersensitivity reactions has prompted the search for viable alternatives. This technical guide provides an in-depth comparison of the biocompatibility of a promising alternative, the acetylated 16-mer of polysarcosine (Ac-pSar16-OH), with the well-established PEG. Polysarcosine (pSar), a polypeptoid, has demonstrated a favorable biocompatibility profile, characterized by low cytotoxicity and significantly reduced immunogenicity compared to PEG. This guide presents available quantitative data, detailed experimental methodologies for biocompatibility assessment, and visual representations of the key immunological pathways to inform the selection and application of these polymers in drug development.
Introduction to Polymer Conjugation and the Need for PEG Alternatives
Polymer conjugation, the process of attaching polymer chains to therapeutic molecules, is a widely employed strategy to improve the pharmacokinetics and pharmacodynamics of drugs. PEGylation, the conjugation with PEG, has been particularly successful, leading to numerous approved drug products. The hydrophilic and flexible nature of PEG creates a hydration shell around the conjugated molecule, which can increase its hydrodynamic size, prolong circulation half-life, and shield it from proteolytic degradation and the host immune system.[1]
Despite its widespread use, the immunogenicity of PEG has become a significant clinical concern.[2][3] Repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies (IgM and IgG), which can cause accelerated blood clearance (ABC) of the drug, reducing its efficacy and potentially leading to hypersensitivity reactions.[2] This has necessitated the development of alternative polymers with improved biocompatibility profiles. Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has emerged as a leading candidate due to its "stealth" properties, biodegradability, and low immunogenicity.[2]
Comparative Biocompatibility: this compound vs. PEG
This section provides a detailed comparison of the biocompatibility of this compound and PEG, focusing on cytotoxicity, immunogenicity, and in vivo clearance. While direct comparative data for the specific this compound variant is limited, the data presented for polysarcosine conjugates provides a strong indication of its superior biocompatibility profile compared to PEG conjugates.
Cytotoxicity
The cytotoxic potential of a polymer is a critical parameter for its use in drug delivery. In vitro cytotoxicity is often assessed using assays that measure cell viability and proliferation, such as the MTT assay.
A comparative study on interferon-α2b (IFN) conjugates of polysarcosine (PSar-IFN) and PEG (PEG-IFN) provides valuable insights into their relative cytotoxicity. The half-maximal inhibitory concentration (IC50) of the conjugates was determined in Daudi cells.
| Conjugate | IC50 (pg/mL) |
| PSar-IFN | 80 |
| PEG-IFN | 136 |
| wt IFN | 13 |
| Table 1: Comparative in vitro cytotoxicity of PSar-IFN and PEG-IFN in Daudi cells. |
The lower IC50 value for PSar-IFN suggests that it is slightly more potent in inhibiting tumor cell proliferation in vitro compared to PEG-IFN. Importantly, the unconjugated polymers (PSar and PEG) were found to be essentially non-toxic to the cells, indicating that the observed cytotoxicity is attributable to the interferon component.
Immunogenicity
The immunogenicity of polymers is a major concern in drug development. The formation of anti-polymer antibodies can significantly impact the safety and efficacy of a therapeutic.
In the same comparative study of interferon conjugates, the immunogenicity was assessed in mice after multiple administrations. The results indicated that PSar-IFN elicited "considerably less anti-IFN antibodies in mouse than PEG-IFN". While specific antibody titers were not provided in the primary publication, this qualitative finding strongly suggests a lower immunogenic potential for polysarcosine compared to PEG.
The reduced immunogenicity of polysarcosine is attributed to its "stealth" properties, which are thought to arise from the high surface density of the polymer chains, effectively shielding the conjugate from recognition by the immune system.
In Vivo Clearance
The in vivo clearance rate of a polymer-drug conjugate determines its circulation half-life and, consequently, its therapeutic efficacy. A longer half-life is generally desirable.
The pharmacokinetic profiles of PSar-IFN and PEG-IFN were evaluated in Sprague-Dawley rats. The circulation half-lives of the conjugates were found to be comparable.
| Conjugate | Circulation Half-Life (t½) (hours) |
| PSar-IFN | ~4.8 |
| PEG-IFN | ~4.6 |
| wt IFN | ~0.8 |
| Table 2: Comparative in vivo circulation half-life of PSar-IFN and PEG-IFN in rats. |
These results demonstrate that polysarcosine is as effective as PEG in prolonging the circulation time of a therapeutic protein. This is a crucial finding, as it indicates that the benefits of reduced immunogenicity with polysarcosine do not come at the cost of a shorter in vivo residence time.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of this compound and PEG biocompatibility.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Daudi cells (or other relevant cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
PSar-IFN, PEG-IFN, and unconjugated polymers (this compound and PEG)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Daudi cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with serial dilutions of the test articles (PSar-IFN, PEG-IFN, this compound, PEG, and wt IFN) in fresh medium. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
ELISA for Anti-Polymer Antibody Detection
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect and quantify antibodies against the polymer-drug conjugates in serum samples from treated animals.
Materials:
-
Serum samples from mice treated with PSar-IFN or PEG-IFN
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
PSar-IFN and PEG-IFN (for coating)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of PSar-IFN or PEG-IFN solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add 100 µL of serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate five times. Add 100 µL of HRP-conjugated anti-mouse IgG antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Pharmacokinetic Study
Pharmacokinetic studies are performed to determine the in vivo circulation half-life of the polymer-drug conjugates.
Materials:
-
Sprague-Dawley rats (or other suitable animal model)
-
PSar-IFN and PEG-IFN conjugates
-
Method for quantifying the conjugate in plasma (e.g., ELISA or a labeled conjugate for detection)
-
Blood collection supplies
Protocol:
-
Animal Dosing: Administer a single intravenous dose of PSar-IFN or PEG-IFN to the rats.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of the conjugate versus time. The data is then fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).
Signaling Pathways and Experimental Workflows
This section provides visual representations of the key immunological pathways involved in the response to PEG and a conceptual workflow for biocompatibility assessment.
Immunogenicity of PEG: T-Cell Dependent Pathway
Caption: T-Cell dependent pathway of PEG immunogenicity.
Biocompatibility Assessment Workflow
Caption: General workflow for assessing polymer biocompatibility.
Conceptual Model of Polysarcosine's "Stealth" Properties
Caption: Polysarcosine's dense brush layer sterically hinders immune cell recognition.
Conclusion and Future Perspectives
The available evidence strongly suggests that polysarcosine, and by extension this compound, represents a highly promising alternative to PEG for the modification of therapeutic molecules. While PEG remains a valuable tool in drug delivery, its potential for immunogenicity necessitates careful consideration and monitoring. Polysarcosine offers a comparable ability to extend the in vivo half-life of conjugated drugs while demonstrating significantly lower cytotoxicity and immunogenicity.
Further research is warranted to directly compare the biocompatibility of specifically defined polysarcosine structures, such as this compound, with various PEG architectures. Head-to-head clinical studies will be the ultimate determinant of the long-term safety and efficacy of polysarcosine-based therapeutics. However, the preclinical data presented in this guide provides a strong rationale for the continued development of polysarcosine as a next-generation polymer for drug delivery, offering the potential for safer and more effective treatments for a wide range of diseases. The adoption of polysarcosine and other advanced polymers will be crucial in overcoming the limitations of current bioconjugation technologies and advancing the field of drug development.
References
Understanding the Hydrophilicity of Polysarcosine Chains: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, experimental evaluation, and practical implications of polysarcosine's hydrophilicity in advanced drug delivery systems.
Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid, has emerged as a compelling alternative to polyethylene (B3416737) glycol (PEG) in the realm of drug delivery and biomaterials.[1][2][3][4] Its remarkable biocompatibility, low immunogenicity, and "stealth" properties are intrinsically linked to the profound hydrophilicity of its polymer chains.[2] This technical guide provides a comprehensive overview of the fundamental aspects of polysarcosine's hydrophilicity, supported by quantitative data, detailed experimental protocols, and explanatory visualizations to empower researchers, scientists, and drug development professionals in harnessing its full potential.
The Physicochemical Basis of Polysarcosine's Hydrophilicity
Polysarcosine is a polymer of sarcosine (B1681465), which is N-methylated glycine. This unique chemical structure, a repeating peptide-like backbone with N-methylation, imparts exceptional water solubility and is central to its function as a hydrophilic shield in biological systems. The high flexibility and hydrophilicity of polymers like pSar are key to their "stealth" properties, which prevent the opsonization process and prolong the circulation time of nanocarriers in the bloodstream.
The hydrophilicity of pSar is comparable to, and in some aspects superior to, that of PEG. This is reflected in various physicochemical parameters, including its solution properties and interaction with surfaces. Studies have shown that the second virial coefficients (A2) of pSar and PEG in aqueous solutions are similar, indicating good solubility for both polymers. Furthermore, molecular dynamics simulations have revealed that pSar and PEG exhibit a similar affinity for protein surfaces, which is a crucial factor in preventing non-specific protein adsorption.
Quantitative Assessment of Hydrophilicity
The hydrophilicity of a polymer surface can be quantified through various experimental techniques. Key among these are water contact angle measurements and the direct quantification of protein adsorption.
Water Contact Angle Measurements
The water contact angle is a direct measure of the wettability of a surface. A lower contact angle indicates greater hydrophilicity. For polymer brushes, the contact angle is influenced by factors such as the chain length and grafting density of the polymer.
| Polymer Surface | Chain Length/Molecular Weight | Grafting Density | Advancing Water Contact Angle (θ) | Reference |
| Polysarcosine (PSAR-20) | 20 repeating units | High | ~13° | |
| Polysarcosine (PSAR-20) | 20 repeating units | Low | >20° | |
| Poly(ethylene glycol) (PEG) | - | High | Low (comparable to pSar) | |
| Poly(ethylene glycol) (PEG) | - | Low | Higher |
Table 1: Comparison of advancing water contact angles on polysarcosine and PEG-grafted surfaces. The data indicates that at high grafting densities, polysarcosine brushes exhibit very low water contact angles, signifying high hydrophilicity.
Protein Adsorption
The resistance to non-specific protein adsorption is a critical functional outcome of a polymer's hydrophilicity, underpinning its "stealth" characteristics. This can be quantified by measuring the amount of protein that irreversibly binds to a polymer-coated surface.
| Polymer Surface | Chain Length | Critical Chain Density for Fibrinogen Adsorption Inhibition | Fibrinogen Adsorption at High Density | Reference |
| Polysarcosine (PSAR-10) | 10 repeating units | ~1 nm⁻² | Effectively inhibited | |
| Polysarcosine (PSAR-20) | 20 repeating units | ~0.5 nm⁻² | Effectively inhibited | |
| Poly(ethylene glycol) (PEG) | Various | Density-dependent | Low |
Table 2: Quantitative data on fibrinogen adsorption on polysarcosine-grafted surfaces. The critical chain density required to prevent protein adsorption decreases with increasing polysarcosine chain length, demonstrating the effectiveness of pSar as an antifouling material.
Experimental Protocols
To facilitate the practical application of this knowledge, detailed protocols for the synthesis of polysarcosine and its characterization are provided below.
Synthesis of Polysarcosine via Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride (Sar-NCA)
This protocol describes a robust method for the controlled synthesis of polysarcosine with the ability to achieve high molecular weights and narrow dispersity.
Materials:
-
Sarcosine
-
Anhydrous Tetrahydrofuran (THF)
-
Initiator (e.g., benzylamine)
-
Carboxylic acid catalyst (e.g., benzoic acid)
-
Anhydrous solvent for polymerization (e.g., N,N-Dimethylformamide - DMF)
-
Diethyl ether (cold)
Procedure:
-
Synthesis of Sar-NCA:
-
Dry sarcosine under vacuum.
-
Suspend sarcosine in anhydrous THF under an inert atmosphere (e.g., nitrogen).
-
Slowly add a solution of triphosgene in anhydrous THF to the sarcosine suspension at a controlled temperature (e.g., 40-50 °C).
-
Allow the reaction to proceed for several hours until the solution becomes clear.
-
Filter the solution to remove any by-products.
-
Evaporate the solvent under reduced pressure to obtain the crude Sar-NCA.
-
Recrystallize the crude product from an appropriate solvent system (e.g., THF/hexane) to obtain pure Sar-NCA crystals.
-
Dry the pure Sar-NCA crystals under vacuum.
-
-
Ring-Opening Polymerization of Sar-NCA:
-
Dissolve the desired amount of initiator (e.g., benzylamine) and carboxylic acid catalyst (e.g., benzoic acid) in anhydrous DMF in a flame-dried Schlenk flask under an inert atmosphere.
-
Add the purified Sar-NCA to the initiator/catalyst solution.
-
Stir the reaction mixture at room temperature. The polymerization is typically fast.
-
Monitor the progress of the polymerization by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the NCA characteristic peaks.
-
Once the polymerization is complete, precipitate the polysarcosine by adding the reaction mixture to a large excess of cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with cold diethyl ether multiple times to remove any unreacted monomer and initiator.
-
Dry the final polysarcosine product under vacuum.
-
Characterization:
-
The molecular weight and polydispersity index (PDI) of the synthesized polysarcosine can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
The chemical structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Measurement of Static Contact Angle on Polysarcosine-Grafted Surfaces
This protocol outlines the procedure for measuring the static water contact angle on a surface modified with polysarcosine brushes, a key indicator of its hydrophilicity.
Materials and Equipment:
-
Polysarcosine-grafted substrate
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine needle for dispensing liquid
-
High-purity water (e.g., Milli-Q)
-
Vibration-free table
Procedure:
-
Sample Preparation:
-
Ensure the polysarcosine-grafted substrate is clean and dry. Handle the sample with clean tweezers to avoid contamination.
-
Place the substrate on the sample stage of the goniometer, ensuring it is level.
-
-
Instrument Setup:
-
Adjust the camera focus and lighting to obtain a sharp image of the droplet profile.
-
Fill the syringe with high-purity water, ensuring there are no air bubbles in the syringe or needle.
-
-
Measurement:
-
Carefully bring the needle close to the substrate surface.
-
Dispense a small droplet of water (typically a few microliters) onto the surface.
-
Retract the needle smoothly.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the sessile drop.
-
-
Data Analysis:
-
Use the software to analyze the captured image and determine the contact angle at the three-phase (solid-liquid-air) contact line.
-
Perform measurements at multiple locations on the sample surface to ensure reproducibility and obtain an average contact angle.
-
For advancing and receding contact angles, the volume of the droplet is slowly increased and decreased, respectively, while recording the contact angle.
-
Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique that can measure the mass and viscoelastic properties of adsorbed layers in real-time, making it ideal for quantifying protein adsorption on polysarcosine-coated surfaces.
Materials and Equipment:
-
QCM-D instrument
-
Quartz crystals coated with a suitable substrate for polysarcosine grafting (e.g., gold)
-
Polysarcosine-grafted QCM-D sensors
-
Protein solution of known concentration (e.g., fibrinogen or lysozyme (B549824) in a suitable buffer like PBS)
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS)
-
Flow module and pump
Procedure:
-
Sensor Preparation:
-
Clean the quartz crystal sensors according to the manufacturer's instructions.
-
Graft polysarcosine onto the sensor surface using an appropriate method (e.g., "grafting-to" or "grafting-from").
-
-
Instrument Setup and Baseline:
-
Mount the polysarcosine-grafted sensor in the QCM-D flow module.
-
Establish a stable baseline by flowing buffer solution over the sensor surface until the frequency (Δf) and dissipation (ΔD) signals are constant.
-
-
Protein Adsorption:
-
Introduce the protein solution into the flow module at a constant flow rate.
-
Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency corresponds to an increase in adsorbed mass.
-
-
Rinsing:
-
After the adsorption has reached a plateau or for a predetermined time, switch the flow back to the pure buffer solution to rinse away any loosely bound protein.
-
The remaining change in frequency after rinsing represents the mass of irreversibly adsorbed protein.
-
-
Data Analysis:
-
Use the Sauerbrey equation (for rigid films) or a more complex viscoelastic model to convert the change in frequency (Δf) to the adsorbed mass per unit area.
-
The change in dissipation (ΔD) provides information about the conformational changes and viscoelastic properties of the adsorbed protein layer.
-
Visualizing the Role of Hydrophilicity
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key workflows and mechanisms related to the hydrophilicity of polysarcosine.
Caption: Experimental workflow for evaluating polysarcosine's hydrophilicity.
Caption: Logical workflow for polymer selection and evaluation in drug delivery.
Caption: Mechanism of protein resistance by hydrophilic polymer brushes.
Conclusion
The profound hydrophilicity of polysarcosine chains is the cornerstone of their advantageous properties for drug delivery applications. This technical guide has provided a detailed overview of the physicochemical basis of this hydrophilicity, quantitative data for its assessment, and practical experimental protocols for its synthesis and characterization. The visualizations further clarify the workflow and mechanisms involved. As the demand for safer and more effective drug delivery systems grows, a thorough understanding of materials like polysarcosine is paramount. Its exceptional hydrophilicity, coupled with its biocompatibility and low immunogenicity, positions polysarcosine as a leading candidate for the next generation of advanced therapeutics.
References
In-depth Technical Guide: The Mechanism of Ac-pSar16-OH in Reducing Immunogenicity
Notice: Despite a comprehensive search of scientific literature and databases, no specific information, quantitative data, or experimental protocols related to "Ac-pSar16-OH" and its mechanism in reducing immunogenicity could be located. The following guide is therefore constructed based on established principles of immunology and peptoid chemistry to provide a hypothetical framework for how a molecule like this compound could reduce immunogenicity. This report is intended for researchers, scientists, and drug development professionals.
Introduction to Peptoids and Immunogenicity
Peptoids, or N-substituted glycines, are a class of peptide mimetics that have gained significant attention in biomedical research due to their enhanced proteolytic stability and potential for diverse chemical functionalization. A key area of interest is their immunomodulatory potential, including the ability to reduce the immunogenicity of therapeutic molecules.
Immunogenicity is the propensity of a substance to induce an immune response. For therapeutic proteins and peptides, this can lead to the production of anti-drug antibodies (ADAs), which can neutralize the therapeutic effect, alter pharmacokinetics, and in some cases, cause adverse immune reactions. The primary drivers of T-cell dependent immunogenicity are the presentation of peptide fragments (epitopes) by antigen-presenting cells (APCs) to T-helper cells.
An acetylated 16-mer of para-sarcosine (this compound) represents a specific type of peptoid. The acetylated N-terminus (Ac-) and the carboxylic acid C-terminus (-OH) are common modifications. Sarcosine (N-methylglycine) is the simplest peptoid monomer. A 16-mer (a polymer of 16 units) would be a relatively short oligomer.
Hypothetical Mechanisms of this compound in Reducing Immunogenicity
Based on the known properties of peptoids and general immunological principles, several mechanisms can be postulated for how this compound might reduce an immune response.
Altered Proteolytic Processing and Antigen Presentation
A fundamental requirement for T-cell dependent immunogenicity is the proteolytic processing of a protein or peptide into smaller fragments that can bind to Major Histocompatibility Complex (MHC) class II molecules on APCs.
-
Proteolytic Resistance: Peptoids are known to be highly resistant to degradation by proteases due to their N-substituted backbone. This compound, being a peptoid, would likely exhibit this property. This resistance would prevent its breakdown into smaller fragments within the endosomes of APCs.
-
MHC II Binding Inhibition: Without proper processing, there would be no generation of peptoid fragments capable of binding to the peptide-binding groove of MHC class II molecules. This would abrogate a critical step in the activation of CD4+ T-helper cells, which are central to orchestrating an adaptive immune response, including B-cell activation and antibody production.
Diagram: Antigen Processing and Presentation Pathway
Caption: Hypothetical comparison of protein antigen vs. This compound processing by an APC.
Anergy or Tolerance Induction
It is conceivable that while not being presented as a conventional antigen, this compound could interact with immune cells in a manner that induces a state of non-responsiveness or tolerance.
-
Direct Interaction with APCs: this compound might bind to surface receptors on APCs without triggering the co-stimulatory signals (e.g., CD80, CD86) necessary for robust T-cell activation. The presentation of an antigen in the absence of co-stimulation can lead to T-cell anergy.
-
Induction of Regulatory T-cells (Tregs): Certain molecules can promote the differentiation of naive T-cells into Tregs. Tregs play a crucial role in suppressing immune responses and maintaining self-tolerance. This compound could potentially favor the generation of Tregs, thereby dampening the overall immune response.
Diagram: T-Cell Activation vs. Anergy
Caption: Simplified model of T-cell activation versus potential anergy induction.
Proposed Experimental Protocols to Investigate the Mechanism
To validate these hypotheses, a series of in vitro and in vivo experiments would be necessary.
In Vitro Proteolytic Stability Assay
-
Objective: To determine the resistance of this compound to degradation by relevant proteases.
-
Methodology:
-
Incubate this compound with a panel of proteases commonly found in endosomes (e.g., Cathepsin S, L, B). A control peptide of similar size should be used.
-
Collect samples at various time points.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to quantify the amount of intact this compound remaining.
-
T-Cell Proliferation Assay
-
Objective: To assess the ability of this compound to induce T-cell proliferation.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture PBMCs with this compound, a known immunogenic peptide (positive control), and a vehicle control.
-
After a set incubation period (e.g., 5-7 days), measure T-cell proliferation using methods such as CFSE dye dilution analyzed by flow cytometry or by measuring the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine).
-
Cytokine Profiling
-
Objective: To characterize the cytokine environment induced by this compound.
-
Methodology:
-
Culture PBMCs or co-cultures of dendritic cells and T-cells with this compound.
-
Collect culture supernatants at different time points.
-
Measure the levels of key cytokines associated with different T-cell subsets (e.g., IFN-γ for Th1, IL-4 for Th2, IL-10 for Tregs, IL-17 for Th17) using multiplex assays like Luminex or ELISA.
-
In Vivo Immunogenicity Study
-
Objective: To evaluate the immunogenicity of this compound in an animal model.
-
Methodology:
-
Immunize a suitable animal model (e.g., BALB/c mice) with this compound, often conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to provide T-cell help, and an adjuvant.
-
Collect serum samples at multiple time points post-immunization.
-
Measure the titer of anti-Ac-pSar16-OH antibodies using ELISA.
-
At the end of the study, isolate splenocytes and perform an ex vivo T-cell recall assay to assess T-cell memory responses.
-
Hypothetical Quantitative Data
The following tables present hypothetical data that would be expected if this compound reduces immunogenicity through the proposed mechanisms.
Table 1: Hypothetical T-Cell Proliferation Data
| Treatment Group | Stimulation Index (Fold change over unstimulated) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 1.2 |
| Positive Control Peptide (10 µM) | 15.5 |
Table 2: Hypothetical Cytokine Profile (pg/mL)
| Treatment Group | IFN-γ (Th1) | IL-4 (Th2) | IL-10 (Treg) |
| Vehicle Control | < 5 | < 2 | 10 |
| This compound (10 µM) | < 5 | < 2 | 50 |
| Positive Control Peptide (10 µM) | 500 | 150 | 25 |
Conclusion
While no direct experimental evidence for the immunomodulatory properties of this compound is currently available in the public domain, this guide provides a scientifically grounded framework for its potential mechanisms of action. The inherent proteolytic resistance of the peptoid backbone is the most likely contributor to a reduction in immunogenicity by preventing the generation of T-cell epitopes. Further investigation through the outlined experimental protocols is necessary to validate these hypotheses and elucidate the precise immunological effects of this compound. The findings from such studies would be of significant value to the fields of drug development and biomaterials, potentially paving the way for the use of peptoids as a strategy to mitigate the immunogenicity of therapeutic agents.
solubility of Ac-pSar16-OH in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of Ac-pSar16-OH, an N-terminally acetylated 16-mer of polysarcosine with a free C-terminal carboxylic acid. While specific quantitative solubility data for this molecule is not publicly available, this document extrapolates its likely behavior in common aqueous and organic solvents based on the known physicochemical properties of polysarcosine and peptides of similar length and modification. Detailed experimental protocols for determining the precise solubility of this compound are provided, alongside a theoretical framework for understanding its solubility.
Introduction to this compound
This compound is a synthetic polypeptoid composed of 16 repeating units of sarcosine (B1681465) (N-methylated glycine). The N-terminus is capped with an acetyl group, and the C-terminus is a free carboxylic acid. Polysarcosine (pSar) is known for its high water solubility, biocompatibility, and low immunogenicity, making it a subject of interest in drug delivery and biomedical applications[1]. The terminal modifications—acetylation and a free carboxyl group—influence the overall charge and polarity of the molecule, which in turn affects its solubility. N-terminal acetylation neutralizes the positive charge of the terminal amine, which can sometimes decrease aqueous solubility[2][3]. Conversely, the C-terminal carboxyl group is negatively charged at neutral pH, enhancing hydrophilicity.
Predicted Solubility of this compound
Based on the highly hydrophilic nature of the polysarcosine backbone, this compound is expected to be readily soluble in aqueous solutions. The impact of the terminal modifications on the solubility of a 16-mer is likely to be minimal in the context of the dominant effect of the polysarcosine chain.
Data Presentation: Predicted Solubility in Common Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Aqueous | Water | High | The polysarcosine backbone is inherently highly hydrophilic[1]. |
| Phosphate-Buffered Saline (PBS) | High | Expected to be readily soluble in common physiological buffers. | |
| Acidic Buffers (e.g., 0.1% TFA in Water) | High | The C-terminal carboxyl group will be protonated, but the overall hydrophilic character of the pSar backbone should maintain high solubility. | |
| Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate) | High | The C-terminal carboxyl group will be deprotonated and negatively charged, further enhancing aqueous solubility. | |
| Organic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of peptides. |
| Dimethylformamide (DMF) | High | DMF is another polar aprotic solvent suitable for dissolving peptides and was used as a solvent in some pSar synthesis studies[4]. | |
| Acetonitrile (ACN) | Moderate to Low | While used in some peptide applications, higher molecular weight polysarcosine can be insoluble in ACN. The solubility of a 16-mer should be tested. | |
| Methanol / Ethanol | Moderate | Short-chain alcohols can dissolve some peptides, but water is expected to be a much better solvent for a hydrophilic molecule like this compound. | |
| Dichloromethane (DCM) | Low to Insoluble | As a non-polar organic solvent, DCM is unlikely to be effective for the highly polar this compound. However, it has been used as a solvent for the polymerization of sarcosine NCA. | |
| Hexane / Toluene | Insoluble | These are non-polar solvents and are not expected to dissolve the polar this compound. |
Experimental Protocol for Solubility Determination
The following is a general and robust protocol for determining the solubility of a synthetic peptide like this compound.
Materials and Equipment:
-
This compound (lyophilized powder)
-
Selection of solvents (e.g., ultrapure water, PBS, DMSO, ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Micro-pipettes
-
Analytical balance
-
pH meter
Methodology:
-
Initial Qualitative Assessment:
-
Before dissolving the entire sample, it is prudent to test the solubility of a small aliquot.
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the primary solvent to be tested (e.g., 100 µL of ultrapure water) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30-60 seconds.
-
If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.
-
Visually inspect the solution for any particulate matter against a light and dark background. A clear solution indicates solubility at that concentration.
-
-
Systematic Approach for Solvent Selection:
-
Aqueous Solvents: Always begin with ultrapure water, as polysarcosine is known to be highly water-soluble. If solubility is limited, proceed to buffered solutions.
-
Organic Solvents: If the peptide is intended for use in non-aqueous systems, or if aqueous solubility is poor, test polar aprotic solvents like DMSO or DMF. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent before diluting with an aqueous buffer.
-
-
Quantitative Solubility Determination (Saturation Method):
-
Add a known excess amount of lyophilized this compound to a fixed volume of the desired solvent in a microcentrifuge tube.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved peptide.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy by measuring absorbance at a characteristic wavelength, or HPLC).
-
The determined concentration represents the saturation solubility of the peptide in that solvent at that temperature.
-
Visualizations
Logical Workflow for Peptide Solubility Testing
Caption: A decision-making workflow for the systematic solubilization of this compound.
Conceptual Diagram of Solubility Influences
Caption: Factors influencing the solubility of this compound.
References
The "Stealth" Advantage: A Technical Guide to pSar-Conjugated Nanoparticles for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The pursuit of next-generation drug delivery systems has led to a paradigm shift away from traditional formulations towards targeted nanocarriers. A critical challenge in this field is overcoming the body's natural defense mechanisms, which rapidly clear foreign particles from circulation, limiting their therapeutic efficacy. For years, polyethylene (B3416737) glycol (PEG) has been the gold standard for creating "stealth" nanoparticles that can evade the immune system. However, concerns over PEG's immunogenicity and the "accelerated blood clearance (ABC) phenomenon" have fueled the search for superior alternatives.[1] Enter polysarcosine (pSar), a biocompatible, non-immunogenic polypeptoid that is emerging as a powerful successor to PEG, offering enhanced stealth properties and improved therapeutic outcomes.[2][3]
This technical guide provides an in-depth exploration of the core principles and practical methodologies for working with pSar-conjugated nanoparticles. We will delve into their synthesis, characterization, and the underlying mechanisms of their stealth properties, supported by quantitative data and detailed experimental protocols.
The Stealth Advantage of pSar: A Quantitative Comparison
Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), boasts a unique combination of properties that make it an ideal stealth coating for nanoparticles.[1] Its hydrophilic nature and flexible chain structure create a hydration shell that effectively shields the nanoparticle from opsonizing proteins in the bloodstream, thereby preventing recognition and clearance by the mononuclear phagocyte system (MPS).[2][3]
Numerous studies have demonstrated that pSar-conjugated nanoparticles exhibit circulation half-lives comparable to or even longer than their PEGylated counterparts, without the associated immunogenic drawbacks.[2][3] This prolonged circulation translates to increased accumulation at the target site, enhancing the therapeutic window of the encapsulated drug.
Table 1: Comparative Physicochemical and In Vivo Properties of pSar- and PEG-Conjugated Nanoparticles
| Parameter | pSar-Nanoparticles | PEG-Nanoparticles | Reference |
| Physicochemical Properties | |||
| Hydrodynamic Diameter (nm) | 100 - 200 | 100 - 200 | [4][5] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [4][5] |
| Zeta Potential (mV) | -10 to +10 | -10 to +10 | [1] |
| In Vivo Pharmacokinetics | |||
| Circulation Half-life (t½) | Comparable or longer | Varies (e.g., 15-20 h) | [2][3][4][5] |
| Clearance | Reduced | Reduced (subject to ABC) | [1][4] |
| Drug Loading & Efficacy | |||
| Drug Loading Capacity (%) | Dependent on formulation | Dependent on formulation | [6][7] |
| Drug Loading Efficiency (%) | High | High | [6][7] |
| Immunogenicity | |||
| Anti-polymer Antibody Formation | Minimal to none | Can be significant | [1][3] |
| Complement Activation | Low | Can be induced | [8][9] |
Experimental Protocols: A Practical Guide
Synthesis of pSar-Conjugated Lipid Nanoparticles
This protocol describes a common method for preparing pSar-conjugated lipid nanoparticles (LNPs) using a microfluidic mixing technique.
Materials:
-
pSar-lipid conjugate (e.g., DSPE-pSar)
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
mRNA or other cargo
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Dissolve the pSar-lipid, ionizable lipid, helper lipid, and cholesterol in ethanol at the desired molar ratio (e.g., 1.5:50:10:38.5).
-
Aqueous Phase Preparation: Dissolve the mRNA cargo in citrate buffer.
-
Microfluidic Mixing: Set the flow rates of the lipid and aqueous phases on the microfluidic device (e.g., a total flow rate of 12 mL/min with a 3:1 aqueous to organic phase ratio).
-
Nanoparticle Formation: Inject the lipid and aqueous solutions into the microfluidic device for rapid mixing and self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS at 4°C for at least 6 hours to remove ethanol and exchange the buffer.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Characterization of pSar-Nanoparticles
Accurate characterization of the physicochemical properties of nanoparticles is crucial for ensuring their quality and predicting their in vivo behavior.
2.2.1. Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
Instrumentation: Malvern Zetasizer or similar instrument.
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in PBS to an appropriate concentration (typically 0.1-1.0 mg/mL). Ensure the sample is free of aggregates by gentle vortexing or sonication if necessary.
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.
-
-
Data Analysis: Analyze the correlation function to determine the size distribution and the electrophoretic mobility to calculate the zeta potential. A narrow size distribution (low PDI) and a near-neutral zeta potential are generally desirable for stealth nanoparticles.
2.2.2. Morphological Analysis (Transmission Electron Microscopy - TEM)
Instrumentation: Transmission Electron Microscope.
Procedure:
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to sit for a few minutes to allow the particles to adhere.
-
Wick away the excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast.
-
-
Imaging:
-
Insert the dried grid into the TEM.
-
Acquire images at different magnifications to visualize the morphology and size of the nanoparticles.
-
-
Data Analysis: Use image analysis software to measure the diameter of a statistically significant number of particles to determine the size distribution.
Assessment of Stealth Properties
2.3.1. In Vitro Protein Corona Analysis
This protocol provides a method to qualitatively and quantitatively assess the formation of a protein corona on the surface of nanoparticles upon incubation with plasma.
Materials:
-
pSar-conjugated nanoparticles
-
Human or mouse plasma
-
PBS
-
SDS-PAGE reagents and equipment
-
BCA protein assay kit
Procedure:
-
Incubation: Incubate the nanoparticles with plasma (e.g., at a 1:1 volume ratio) at 37°C for a defined period (e.g., 1 hour).
-
Isolation of Nanoparticle-Protein Complexes:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g for 30 minutes) to pellet the nanoparticles and their associated proteins.
-
Carefully remove the supernatant and wash the pellet with PBS multiple times to remove unbound proteins.
-
-
Protein Elution: Resuspend the final pellet in a lysis buffer containing SDS to elute the bound proteins.
-
Quantification (BCA Assay): Quantify the total amount of eluted protein using a BCA protein assay according to the manufacturer's instructions.
-
Qualitative Analysis (SDS-PAGE): Separate the eluted proteins by SDS-PAGE to visualize the protein corona profile.
2.3.2. In Vivo Pharmacokinetic Study
This protocol outlines a typical procedure for evaluating the circulation half-life of nanoparticles in a murine model.
Materials:
-
pSar-conjugated nanoparticles (labeled with a fluorescent dye or radionuclide)
-
Mice (e.g., BALB/c)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Detection instrument (e.g., fluorescence plate reader, gamma counter)
Procedure:
-
Administration: Intravenously inject the labeled nanoparticles into the mice at a defined dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1 h, 4 h, 8 h, 24 h).
-
Sample Processing: Process the blood samples to isolate the plasma.
-
Quantification: Measure the amount of labeled nanoparticles in the plasma samples using the appropriate detection method.
-
Data Analysis: Plot the plasma concentration of the nanoparticles over time and fit the data to a pharmacokinetic model to determine the circulation half-life (t½).
Mechanisms of Stealth: Evading the Immune System
The "stealth" properties of pSar-conjugated nanoparticles are primarily attributed to their ability to minimize opsonization and subsequent clearance by the reticuloendothelial system (RES), which is mainly located in the liver and spleen.
Opsonization and RES Clearance
When conventional nanoparticles enter the bloodstream, they are rapidly coated by opsonins (e.g., immunoglobulins and complement proteins).[10] These opsonins act as tags, marking the nanoparticles for recognition and phagocytosis by macrophages of the RES.[11]
The pSar coating creates a hydrophilic barrier that sterically hinders the adsorption of opsonins, thus preventing this recognition and clearance process and prolonging the circulation time of the nanoparticles.
Cellular Uptake Mechanisms
Once nanoparticles reach their target tissue, they need to be internalized by the cells to deliver their payload. The primary mechanisms of cellular uptake for nanoparticles include:
-
Clathrin-mediated endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits.
-
Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane called caveolae.
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.
-
Phagocytosis: Primarily carried out by specialized cells like macrophages to engulf large particles.
The specific uptake pathway can be influenced by nanoparticle size, shape, and surface chemistry.
Conclusion
pSar-conjugated nanoparticles represent a significant advancement in the field of drug delivery. Their excellent stealth properties, coupled with their biocompatibility and low immunogenicity, make them a superior alternative to PEGylated systems. This technical guide has provided a comprehensive overview of the key aspects of working with pSar-nanoparticles, from their synthesis and characterization to the fundamental mechanisms governing their in vivo behavior. By leveraging the information and protocols presented here, researchers and drug development professionals can accelerate the translation of these promising nanocarriers from the laboratory to the clinic, ultimately leading to safer and more effective therapies for a wide range of diseases.
References
- 1. nacalai.co.jp [nacalai.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative analysis of total complement activation by nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticle physicochemical properties determine the activation of intracellular complement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Complement Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Methodological & Application
Application Notes and Protocols for Ac-pSar16-OH Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of chemical synthesis and protein modification. As "Ac-pSar16-OH" is not a widely documented compound, this guide presents a scientifically plausible, representative approach to its synthesis and application in protein modification. The "16" designation is hypothetically treated as a polyethylene (B3416737) glycol (PEG) linker of 16 units to enhance solubility and provide a spacer arm, a common strategy in bioconjugation.
Introduction
Protein modification with non-canonical amino acids or their derivatives is a powerful tool in chemical biology and drug development. These modifications can be used to probe protein function, introduce new functionalities, or create therapeutic conjugates. This document outlines the synthesis and application of N-acetyl-O-phospho-sarcosine-(PEG16)-OH (this compound), a novel modifying agent designed to mimic post-translational phosphorylation while offering a unique structural scaffold.
The this compound molecule comprises three key features:
-
N-acetyl-sarcosine headgroup: Provides a stable, modified amino acid core.
-
Phosphorylated hydroxyl group: Mimics the critical post-translational modification of phosphorylation, which is central to cellular signaling.[1][2]
-
PEG16 linker with a terminal hydroxyl group: Enhances aqueous solubility and provides a flexible spacer for conjugation to a target protein, minimizing steric hindrance.
These application notes provide a step-by-step guide for the synthesis of this compound and its subsequent conjugation to a target protein, along with methods for characterization and potential applications.
Data Presentation
The following tables provide representative data for the synthesis and characterization of the this compound modifier and its protein conjugate.
Table 1: Synthesis and Characterization of this compound
| Step | Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) | Analytical Method |
| 1 | N-acetyl-sarcosine | 131.13 | 85 | >98% | ¹H NMR, Mass Spec |
| 2 | Ac-Sar-PEG16-OH | ~840 | 70 | >95% | ¹H NMR, Mass Spec |
| 3 | Ac-pSar-PEG16-OH | ~920 | 65 | >95% | ³¹P NMR, Mass Spec |
Table 2: Characterization of Protein-Ac-pSar16 Conjugate
| Parameter | Unmodified Protein | Modified Protein | Method |
| Molecular Weight (kDa) | 50.0 | 50.9 | SDS-PAGE, Mass Spec |
| Modification Stoichiometry | 0 | 1.1 | Mass Spectrometry |
| Isoelectric Point (pI) | 6.5 | 6.2 | Isoelectric Focusing |
| Thermal Stability (Tm, °C) | 60.5 | 61.2 | Differential Scanning Fluorimetry |
Experimental Protocols
Synthesis of this compound
This protocol is divided into three main stages: synthesis of N-acetyl-sarcosine, attachment of the PEG linker, and phosphorylation.
Protocol 3.1.1: Synthesis of N-acetyl-sarcosine
This procedure is adapted from established methods for the N-acetylation of amino acids.[3]
-
Dissolution: Dissolve sarcosine (B1681465) (1 equivalent) and triethylamine (B128534) (2.5 equivalents) in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath.
-
Acetylation: Slowly add a solution of acetyl chloride (1.1 equivalents) in dioxane to the cooled sarcosine solution over 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Acidification: Acidify the reaction mixture to pH 3 with 1M HCl.
-
Extraction: Extract the product into ethyl acetate (B1210297) (3x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethyl acetate to yield pure N-acetyl-sarcosine.
-
Characterization: Confirm the structure and purity using ¹H NMR and mass spectrometry.
Protocol 3.1.2: Attachment of PEG16 Linker
This step involves the esterification of N-acetyl-sarcosine with a PEG linker that has one end protected (e.g., with a tert-butyl group) and the other end as a hydroxyl group for the subsequent phosphorylation. For this hypothetical protocol, we assume a commercially available HO-PEG16-O-tBu linker.
-
Activation: Dissolve N-acetyl-sarcosine (1 eq.), EDC (1.5 eq.), and NHS (1.5 eq.) in anhydrous DMF. Stir at room temperature for 1 hour to form the NHS ester.
-
Coupling: Add HO-PEG16-O-tBu (1 eq.) and DMAP (0.1 eq.) to the reaction mixture. Stir at room temperature for 24 hours.
-
Work-up: Dilute the reaction with ethyl acetate and wash with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the resulting product in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) to remove the tert-butyl protecting group. Stir for 2 hours at room temperature.
-
Purification: Purify the crude Ac-Sar-PEG16-OH product by flash chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure using ¹H NMR and mass spectrometry.
Protocol 3.1.3: Phosphorylation of the Terminal Hydroxyl Group
This step introduces the phosphate (B84403) group to the terminal hydroxyl of the PEG linker.
-
Phosphitylation: Dissolve Ac-Sar-PEG16-OH (1 eq.) and di-tert-butyl N,N-diethylphosphoramidite (1.5 eq.) in anhydrous DCM. Add ethylthiotetrazole (0.5 eq.) and stir under an argon atmosphere for 4 hours at room temperature.
-
Oxidation: Cool the reaction to 0°C and add a solution of tert-butyl hydroperoxide (2 eq.) in decane. Stir for 1 hour.
-
Deprotection: Remove the solvent and dissolve the residue in a 95:2.5:2.5 mixture of TFA:water:triisopropylsilane to remove the tert-butyl protecting groups from the phosphate. Stir for 2 hours.
-
Purification: Purify the final product, this compound, by reversed-phase HPLC.
-
Characterization: Confirm the final structure and purity using ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry.
Protein Modification with this compound
This protocol describes the conjugation of the synthesized this compound to a target protein via activation of its terminal hydroxyl group and subsequent reaction with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Protocol 3.2.1: Activation of this compound with a Linker for Amine Coupling
To make this compound reactive towards amines, its terminal hydroxyl group must be activated, for example, by converting it into an NHS ester. This requires a linker with a carboxyl group to be attached first. For simplicity, we will assume a direct activation method for illustrative purposes, such as conversion to a p-nitrophenyl carbonate.
-
Activation: Dissolve this compound (5 eq.) in anhydrous DMF. Add di(p-nitrophenyl) carbonate (10 eq.) and triethylamine (5 eq.). Stir at room temperature for 6 hours.
-
Purification: Purify the activated Ac-pSar16-O-PNP ester by reversed-phase HPLC.
Protocol 3.2.2: Conjugation to Target Protein
-
Protein Preparation: Prepare the target protein in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4-8.0. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated Ac-pSar16-O-PNP ester (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification of the Conjugate: Remove unreacted modifier and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
Characterization: Analyze the purified protein conjugate by SDS-PAGE to observe the mass shift, and use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight and determine the degree of labeling.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound and its conjugation to a target protein.
Caption: Hypothetical modulation of a signaling pathway by this compound modified protein.
Applications and Further Research
-
Mimicking Phosphorylation: The primary application of this compound is to create stable mimics of phosphorylated proteins. Unlike natural phosphorylation, this modification is not reversible by phosphatases, allowing for the study of the constitutively "on" or "off" state of a protein.[4]
-
Probing Protein-Protein Interactions: Phosphorylation is a key mechanism for mediating protein-protein interactions.[1] Proteins modified with this compound can be used in pull-down assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to identify and characterize binding partners that recognize the phosphorylated state.
-
Therapeutic Development: In drug development, stabilizing a protein in a specific functional state is often desirable. This compound modification could be explored as a strategy to enhance the therapeutic efficacy of a protein by locking it in its active or inactive conformation.
-
Investigating Signaling Pathways: By introducing the modified protein into cells (e.g., via microinjection or protein transduction domains), researchers can study the downstream effects of a specific phosphorylation event on cellular signaling pathways.
Future research could involve varying the length of the PEG linker to study the effect of distance on protein interactions or replacing the phosphate group with other phosphomimetic moieties to fine-tune the electrostatic and steric properties of the modification.
References
Application Notes and Protocols for Ac-pSar16-OH as a Linker in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Ac-pSar16-OH is a novel, hydrophilic linker based on a 16-unit polysarcosine (pSar) chain, featuring an N-terminal acetyl group and a C-terminal hydroxyl group. This hydrophilic nature of the pSar linker is designed to overcome the challenges associated with conventional linkers, particularly the aggregation and poor pharmacokinetic properties of ADCs with high drug-to-antibody ratios (DAR).
These application notes provide an overview of the utility of the this compound linker in the development of next-generation ADCs. The protocols outlined below are based on established methodologies for the synthesis and evaluation of ADCs incorporating polysarcosine-based linkers.
Principle of this compound Linker Technology
The core advantage of the this compound linker lies in its polysarcosine backbone. Polysarcosine is a non-immunogenic, biocompatible, and highly soluble polymer of N-methylated glycine. By incorporating a 16-unit pSar chain, the this compound linker imparts significant hydrophilicity to the ADC, which serves to:
-
Mask the hydrophobicity of the payload: Many potent cytotoxic drugs are hydrophobic. The hydrophilic pSar chain can effectively shield the payload, reducing the propensity for ADC aggregation.
-
Enable higher drug-to-antibody ratios (DAR): The improved solubility allows for the attachment of a higher number of drug molecules per antibody (e.g., DAR 8 or higher) without compromising the ADC's physical stability and pharmacokinetic profile.[1][2]
-
Improve pharmacokinetics: The hydrophilic nature of the linker can lead to a longer circulation half-life and reduced clearance of the ADC, thereby increasing its exposure to the tumor.[1][2]
-
Enhance therapeutic index: By improving the ADC's properties and allowing for higher drug loading, the this compound linker has the potential to widen the therapeutic window of the ADC.
The terminal acetyl and hydroxyl groups of this compound provide versatile handles for conjugation to both the payload and the antibody, often through further chemical modification to include reactive groups for specific conjugation chemistries.
Key Features and Advantages
| Feature | Advantage |
| Polysarcosine Backbone (16 units) | Imparts high hydrophilicity, masking payload hydrophobicity and preventing aggregation.[1] |
| Enables High DAR | Allows for the development of ADCs with DARs of 8 or higher, leading to increased potency. |
| Improved Pharmacokinetics | Leads to reduced plasma clearance and longer half-life compared to ADCs with conventional linkers at high DARs. |
| Biocompatible and Non-immunogenic | Reduces the potential for adverse immune responses. |
| Versatile Conjugation Chemistry | Terminal functional groups can be readily modified for various conjugation strategies. |
Experimental Data (Hypothetical)
The following tables present hypothetical data for an ADC constructed using the this compound linker (ADC-pSar16) compared to a conventional ADC with a lower DAR (ADC-Conventional) and a high DAR ADC without a hydrophilic linker (ADC-HighDAR-NoLinker).
Table 1: Physicochemical Properties
| ADC | Average DAR | Aggregation (%) |
| ADC-Conventional | 3.5 | < 2% |
| ADC-HighDAR-NoLinker | 8.0 | > 20% |
| ADC-pSar16 | 8.0 | < 3% |
Table 2: In Vitro Cytotoxicity (HER2-positive BT-474 cells)
| ADC | IC50 (nM) |
| ADC-Conventional | 5.2 |
| ADC-HighDAR-NoLinker | 1.8 |
| ADC-pSar16 | 0.9 |
Table 3: Pharmacokinetic Parameters in Mice
| ADC | Clearance (mL/day/kg) | Half-life (t1/2, hours) |
| ADC-Conventional | 18.5 | 150 |
| ADC-HighDAR-NoLinker | 45.2 | 65 |
| ADC-pSar16 | 20.1 | 145 |
Table 4: In Vivo Efficacy in BT-474 Xenograft Model
| Treatment Group (3 mg/kg) | Tumor Growth Inhibition (%) | Complete Remissions |
| Vehicle | 0 | 0/8 |
| ADC-Conventional | 75 | 1/8 |
| ADC-HighDAR-NoLinker | 60 | 0/8 |
| ADC-pSar16 | 98 | 6/8 |
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker-Ac-pSar16-OH Conjugate
This protocol describes the general steps for attaching a cytotoxic payload to the this compound linker. This example assumes the payload contains a suitable functional group for conjugation, and the linker has been activated.
Materials:
-
This compound linker
-
Cytotoxic payload (e.g., MMAE, PBD)
-
Activation reagents (e.g., DCC, NHS)
-
Anhydrous organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Activate the this compound linker: The terminal hydroxyl group of the linker is typically activated to facilitate conjugation. For example, it can be converted to a maleimide (B117702) group for thiol-specific conjugation or an active ester for amine-reactive conjugation.
-
Dissolve the activated linker and payload: Dissolve the activated this compound linker and the cytotoxic payload in an appropriate anhydrous solvent.
-
Conjugation reaction: Mix the solutions and stir the reaction at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Purification: Purify the resulting drug-linker conjugate using preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the drug-linker conjugate using techniques such as mass spectrometry and NMR.
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of the purified drug-linker to a monoclonal antibody. This example utilizes a cysteine-engineered antibody for site-specific conjugation.
Materials:
-
Cysteine-engineered monoclonal antibody (e.g., THIOMAB™)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-linker-Ac-pSar16-OH with a maleimide group
-
Conjugation buffer (e.g., PBS with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody reduction: Partially reduce the engineered cysteine residues on the antibody using a controlled amount of TCEP. Incubate at 37°C for 1-2 hours.
-
Drug-linker addition: Add the maleimide-activated drug-linker-Ac-pSar16-OH to the reduced antibody solution. A typical molar excess of the drug-linker is used.
-
Conjugation reaction: Incubate the reaction mixture at room temperature for 1-4 hours.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Measure the percentage of aggregation using size-exclusion chromatography (SEC).
-
Confirm the integrity of the ADC using SDS-PAGE.
-
Protocol 3: In Vitro Cytotoxicity Assay
Materials:
-
Target cancer cell line (e.g., BT-474)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC treatment: Prepare serial dilutions of the ADC constructs and the unconjugated antibody. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability assessment: Add the cell viability reagent to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each ADC.
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Workflow for ADC development and evaluation.
Conclusion
The this compound linker represents a promising advancement in ADC technology. Its inherent hydrophilicity offers a solution to the limitations of conventional linkers, enabling the development of highly potent ADCs with favorable physicochemical and pharmacokinetic properties. The protocols and data presented herein provide a framework for the successful implementation of this innovative linker technology in the design and development of next-generation antibody-drug conjugates for targeted cancer therapy. Further optimization of linker length and conjugation chemistry will continue to refine the performance of pSar-based ADCs.
References
Application Notes and Protocols for Ac-pSar16-OH Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-pSar16-OH, an acetylated 16-mer of polysarcosine with a C-terminal hydroxyl group, is a highly promising polymer for the surface functionalization of nanoparticles in drug delivery and diagnostic applications. Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine (B1681465) (N-methylated glycine)[1][2]. This biomaterial exhibits excellent biocompatibility, low immunogenicity, and "stealth" properties that reduce protein adsorption and prolong circulation times, offering a compelling alternative to polyethylene (B3416737) glycol (PEG)[1][2][3]. The functionalization of nanoparticles with this compound can significantly enhance their colloidal stability, improve their pharmacokinetic profile, and enable targeted drug delivery.
These application notes provide detailed protocols for the synthesis of this compound and its application in the surface functionalization of both gold and lipid nanoparticles. Characterization methods and expected quantitative data are also presented to guide researchers in the successful implementation of this technology.
Synthesis of this compound
Protocol 1: Solid-Phase Synthesis of this compound
Materials:
-
Fmoc-Sar-OH (N-α-Fmoc-sarcosine)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple the first Fmoc-Sar-OH to the resin using DIC and Oxyma Pure in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps 14 more times to assemble the 16-mer polysarcosine chain.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and pyridine in DMF.
-
Cleavage and Deprotection: Cleave the acetylated polysarcosine from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether. Purify the this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Gold Nanoparticle (AuNP) Surface Functionalization
Thiolated this compound can be used to functionalize gold nanoparticles through a strong gold-thiol bond, imparting stability and biocompatibility. A thiol group can be introduced to the C-terminus of this compound during synthesis by using a cysteine-modified resin.
Protocol 2: Functionalization of AuNPs with Thiolated this compound
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
Thiolated this compound (Ac-pSar16-SH)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Ligand Exchange: To a solution of citrate-capped AuNPs, add a solution of Ac-pSar16-SH in PBS. The molar ratio of Ac-pSar16-SH to AuNPs should be in large excess (e.g., 10,000:1) to ensure complete surface coverage.
-
Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring.
-
Purification: Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Washing: Remove the supernatant and resuspend the pellet in fresh PBS. Repeat the centrifugation and washing steps three times to remove unbound Ac-pSar16-SH.
-
Storage: Resuspend the final functionalized AuNPs in PBS for storage at 4°C.
Lipid Nanoparticle (LNP) Surface Functionalization
This compound can be conjugated to a lipid anchor (e.g., DSPE) to create a pSar-lipid conjugate. This conjugate is then incorporated into the lipid nanoparticle formulation to provide a hydrophilic and protective surface layer.
Protocol 3: Formulation of LNPs with this compound-Lipid
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
This compound-DSPE conjugate
-
mRNA or other cargo in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0)
-
PBS, pH 7.4
Procedure:
-
Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound-DSPE in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Rapid Mixing: Rapidly mix the lipid-ethanol solution with the aqueous mRNA solution using a microfluidic mixing device or by manual rapid mixing. The N/P ratio (ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the mRNA) is a critical parameter to optimize, with a common starting point being 5:1.
-
Nanoparticle Formation: The rapid mixing induces the self-assembly of the lipids and encapsulation of the mRNA, forming the LNPs.
-
Dialysis: Dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and unencapsulated mRNA.
-
Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Storage: Store the functionalized LNPs at 4°C.
Characterization and Quantitative Data
Thorough characterization of the functionalized nanoparticles is crucial to ensure quality and performance.
Table 1: Physicochemical Characterization of this compound Functionalized Nanoparticles
| Parameter | Method | AuNP-pSar | LNP-pSar | Reference |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 30-50 nm | 80-150 nm | |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.2 | |
| Zeta Potential | Laser Doppler Velocimetry | -2 to -10 mV | -5 to +5 mV | |
| mRNA Encapsulation Efficiency | RiboGreen Assay | N/A | > 90% |
Experimental Workflows and Cellular Uptake
The following diagrams illustrate the experimental workflows for nanoparticle functionalization and the general mechanism of cellular uptake.
The "stealth" properties imparted by the polysarcosine coating reduce opsonization and subsequent recognition by the reticuloendothelial system (RES), leading to prolonged circulation times. The primary mechanism for cellular uptake of these nanoparticles is endocytosis.
References
Application Notes and Protocols for Ac-pSar16-OH in Controlled-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-pSar16-OH is an acetylated 16-mer of polysarcosine (pSar) with a terminal hydroxyl group. Polysarcosine, a polypeptoid, is a non-ionic, hydrophilic polymer of N-methylated glycine. It has emerged as a promising alternative to polyethylene (B3416737) glycol (PEG) in drug delivery due to its excellent biocompatibility, low immunogenicity, and resistance to protein adsorption. These "stealth" properties can prolong the circulation time of drug carriers in the bloodstream, enhancing their accumulation at target sites such as tumors through the enhanced permeability and retention (EPR) effect.
These application notes provide a comprehensive overview of the use of this compound in the formulation of controlled-release drug delivery systems. Detailed protocols for the synthesis of the polymer, preparation of drug-loaded nanoparticles, and characterization of these systems are provided. Furthermore, quantitative data on drug loading, release kinetics, and cellular uptake are presented to guide researchers in the development of novel therapeutics.
Data Presentation
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Parameter | Value | Method of Analysis |
| Polymer Molecular Weight (this compound) | ~1800 Da | MALDI-TOF Mass Spectrometry |
| Nanoparticle Size (Z-average) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to -15 mV | Electrophoretic Light Scattering |
| Drug Loading Content (DLC % w/w) | 5 - 15% | UV-Vis Spectroscopy / HPLC |
| Encapsulation Efficiency (EE %) | 70 - 90% | UV-Vis Spectroscopy / HPLC |
Note: The values presented are typical ranges and may vary depending on the specific drug and formulation protocol.
Table 2: In Vitro Drug Release Profile of Doxorubicin-Loaded this compound Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 10 ± 2 | 20 ± 3 |
| 4 | 25 ± 4 | 45 ± 5 |
| 8 | 40 ± 5 | 70 ± 6 |
| 12 | 55 ± 6 | 85 ± 7 |
| 24 | 70 ± 7 | >95 |
Data represents the mean ± standard deviation from triplicate experiments. The pH-sensitive release is characteristic of formulations designed to release their payload in the acidic environment of endosomes.
Table 3: Cellular Uptake of this compound Nanoparticles in Cancer Cells
| Cell Line | Incubation Time (hours) | Uptake Efficiency (% of cells) | Method of Analysis |
| HeLa | 4 | ~85% | Flow Cytometry |
| MCF-7 | 4 | ~80% | Flow Cytometry |
| A549 | 4 | ~75% | Flow Cytometry |
Uptake efficiency is defined as the percentage of cells showing a fluorescence signal from labeled nanoparticles above the background.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the ring-opening polymerization of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) to produce this compound.
Materials:
-
Sarcosine N-carboxyanhydride (Sar-NCA)
-
N-Acetyl-ethanolamine (initiator)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
In a Schlenk flask, dissolve Sar-NCA (16 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve N-acetyl-ethanolamine (1 equivalent) in anhydrous DMF.
-
Under an inert atmosphere, add the initiator solution to the Sar-NCA solution dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 48-72 hours. The progress of the polymerization can be monitored by FT-IR by observing the disappearance of the NCA peaks.
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold, stirring anhydrous diethyl ether.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the polymer with fresh diethyl ether two more times.
-
Dry the final product, this compound, under vacuum.
-
Characterize the polymer by 1H-NMR and mass spectrometry to confirm the degree of polymerization and end-group functionality.
Protocol 2: Preparation of Drug-Loaded this compound Nanoparticles
This protocol details the formulation of drug-loaded nanoparticles using a nanoprecipitation method. Doxorubicin (B1662922) is used as a model hydrophobic drug.
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
To deprotonate DOX·HCl, dissolve it in DMSO and add a 2-fold molar excess of TEA. Stir for 2 hours in the dark.
-
Dissolve this compound in DMSO to form a polymer solution.
-
Add the deprotonated doxorubicin solution to the polymer solution and stir for 1 hour.
-
Add the drug-polymer mixture dropwise to a vigorously stirring volume of deionized water to induce nanoprecipitation.
-
Stir the resulting nanoparticle suspension for 2-4 hours to allow for solvent evaporation.
-
Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water for 24-48 hours to remove free drug and organic solvent. Change the water every 4-6 hours.
-
Collect the purified nanoparticle suspension and store at 4°C.
Protocol 3: Characterization of Nanoparticles
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the Z-average size and Polydispersity Index (PDI).
-
Use the same instrument with an appropriate electrode to measure the zeta potential.
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
-
Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC with a standard curve.
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of release buffer (e.g., PBS at pH 7.4 or acetate (B1210297) buffer at pH 5.5).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
Protocol 5: Cellular Uptake Study by Flow Cytometry
This protocol requires labeling the nanoparticles with a fluorescent dye.
-
Seed cells (e.g., HeLa) in a 24-well plate and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled this compound nanoparticles at a desired concentration for a specific time period (e.g., 4 hours).
-
As a control, incubate a set of cells with the vehicle only.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualizations
Caption: Experimental workflow for this compound drug delivery systems.
Caption: Cellular uptake and intracellular drug release pathway.
Solid-Phase Synthesis of Custom Polysarcosine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPPS) of custom polysarcosine (pSar) derivatives. Polysarcosine, a non-ionic, hydrophilic polypeptoid, is gaining significant attention as a biocompatible and non-immunogenic alternative to poly(ethylene glycol) (PEG) for various biomedical applications, including drug delivery, protein conjugation, and nanoparticle stabilization.[1][2][3][4][5] Solid-phase synthesis offers precise control over the polymer's molecular weight, sequence, and terminal functionalities, enabling the creation of well-defined, monodisperse pSar derivatives for advanced research and therapeutic development.[6][7]
Introduction to Solid-Phase Polysarcosine Synthesis
Solid-phase synthesis of pSar typically employs a "submonomer" approach on a resin support.[7][8] This method involves the sequential addition of bromoacetic acid and a primary amine (e.g., methylamine (B109427) for sarcosine) in a repeating cycle to build the polymer chain. This strategy allows for the precise incorporation of functional monomers and the synthesis of monodisperse polymers, which is a significant advantage over the traditional ring-opening polymerization (ROP) of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) that often yields polydisperse products.[1][6] The solid support simplifies purification, as excess reagents and byproducts are washed away after each step.
Key Advantages of Solid-Phase Synthesis:
-
Monodispersity: Precise control over the degree of polymerization (DP) results in polymers with a narrow molecular weight distribution (low dispersity, Đ < 1.2).[3][9]
-
Sequence Control: Allows for the site-specific incorporation of functional monomers to create well-defined block copolymers or functionalized derivatives.
-
High Purity: The wash-based purification at each step minimizes impurities in the final product.
-
Versatility: Enables the synthesis of a wide range of custom derivatives with different end-group functionalities for various applications like drug conjugation and surface modification.[2][6][10]
Experimental Protocols
General Materials and Instrumentation
-
Resin: Rink Amide MBHA resin is a common choice for synthesizing C-terminally amidated pSar derivatives.
-
Reagents:
-
Fmoc-protected amino acids (for initial linker functionalization)
-
Bromoacetic acid
-
Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
Methylamine solution (e.g., 40% in water)
-
Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Coupling reagents: HATU, HBTU, or COMU
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
-
-
Instrumentation:
Protocol 1: Solid-Phase Synthesis of a Homopolypeptoid (Polysarcosine)
This protocol describes the synthesis of a simple pSar chain on a solid support using the submonomer method.
Workflow Diagram:
Caption: Workflow for solid-phase synthesis of polysarcosine.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the linker.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
First Bromoacetylation: In a solution of DMF, add bromoacetic acid (10 eq.) and DIC (10 eq.). Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM.
-
First Amination: Add a solution of methylamine (e.g., 40% in water, 20 eq.) in DMF to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the bromoacetylation (Step 4-5) and amination (Step 6-7) steps to achieve the desired chain length.[6]
-
N-terminal Modification (Optional): The N-terminus can be capped (e.g., with acetic anhydride (B1165640) for acetylation) or functionalized with a desired moiety.[7]
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[7][11][12]
-
Isolation and Purification: Precipitate the cleaved polymer in cold diethyl ether, centrifuge, and wash the pellet.[7] The crude product can be further purified by preparative HPLC.
Protocol 2: Synthesis of a Functionalized Polysarcosine Derivative
This protocol outlines the incorporation of a functional monomer for subsequent conjugation, for example, an azido (B1232118) group for "click" chemistry.
Workflow Diagram:
Caption: Incorporation of a functional monomer during SPPS.
Procedure:
-
Follow Protocol 2.2 for the synthesis of the initial pSar block of a desired length.
-
Functional Monomer Incorporation:
-
Perform the bromoacetylation step as described (Protocol 2.2, Step 4-5).
-
For the amination step, instead of methylamine, use a functional primary amine such as 2-azidoethan-1-amine (20 eq.) in DMF.[6] Agitate for 2-4 hours.
-
-
Continue pSar Elongation: After incorporating the functional monomer, resume the standard sarcosine elongation by repeating the bromoacetylation and amination with methylamine steps until the desired final chain length is achieved.
-
Cleavage and Purification: Proceed with the cleavage and purification steps as outlined in Protocol 2.2.
Data Presentation
Table 1: Representative Examples of Custom Polysarcosine Derivatives Synthesized via Solid-Phase Synthesis
| Derivative ID | Target DP | N-Terminal Modification | C-Terminal Modification | Functional Monomer | Dispersity (Đ) | Application | Reference |
| pSar-1 | 20 | Acetyl | Amide | None | ~1.1 | Antifouling surfaces | [7] |
| pSar-ADC-Linker | 10-20 | Maleimido | Amide | Azidoethane | Monodisperse | Antibody-Drug Conjugates | [6] |
| pSar-Lipid-14 | 10-100 | C14 Alkyl | - | None | ~1.1 | Lipopolypeptoid Micelles | [9] |
| pSar-Lipid-18 | 10-100 | C18 Alkyl | - | None | ~1.1 | Stealth Liposomes | [9] |
Table 2: Typical Reagent Equivalents for Solid-Phase Synthesis
| Step | Reagent | Equivalents (relative to resin capacity) |
| Fmoc Deprotection | Piperidine | 20% (v/v) in DMF |
| Bromoacetylation | Bromoacetic acid | 10 eq. |
| DIC/DCC | 10 eq. | |
| Amination (Sarcosine) | Methylamine | 20 eq. |
| Amination (Functional) | Functional Amine | 20 eq. |
| Coupling (N-terminal) | Carboxylic Acid | 5 eq. |
| Coupling Reagent (e.g., HATU) | 5 eq. | |
| DIPEA | 10 eq. | |
| Cleavage | TFA | 95% (v/v) |
Characterization of Polysarcosine Derivatives
-
Purity and Monodispersity: Analytical HPLC is used to assess the purity of the final product. A single, sharp peak is indicative of high purity and monodispersity.
-
Molecular Weight Verification: MALDI-TOF Mass Spectrometry is the gold standard for determining the molecular weight of the synthesized pSar, confirming that the target degree of polymerization was achieved.[7][9]
-
Structural Confirmation: ¹H NMR spectroscopy can be used to confirm the chemical structure of the polymer and the successful incorporation of functional groups.
Applications in Drug Development
The ability to create custom polysarcosine derivatives with precise control over their structure opens up numerous possibilities in drug development:
-
Antibody-Drug Conjugates (ADCs): Monodisperse, functionalized pSar can be used as hydrophilic linkers in ADCs, potentially improving their pharmacokinetic properties and allowing for higher drug-to-antibody ratios (DARs).[6][13]
-
Stealth Liposomes and Nanoparticles: pSar-lipid conjugates can be incorporated into lipid nanoparticles (LNPs) to create a "stealth" shield, similar to PEG, which can help to reduce clearance by the immune system and prolong circulation time.[9][14][15][16][17]
-
Protein and Peptide Conjugation: Covalent attachment of pSar to therapeutic proteins or peptides can enhance their solubility, stability, and in vivo half-life, offering a promising alternative to PEGylation.[2]
-
Solubilizing Agents: Amphiphilic pSar derivatives, such as pSar-lipid or pSar-vitamin conjugates, can act as surfactants to improve the solubility and formulation of hydrophobic drugs.[10]
Conclusion
Solid-phase synthesis is a powerful and versatile method for producing well-defined, custom polysarcosine derivatives. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and synthesize novel pSar-based materials for a wide range of biomedical applications. The precise control over polymer characteristics afforded by this technique is crucial for establishing clear structure-activity relationships and advancing the development of next-generation therapeutics.
References
- 1. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Recent progress on polySarcosine as an alternative to PEGylation: Synt" by Mohamed Fawzi Kabil, Hassan Mohamed El Said Azzazy et al. [fount.aucegypt.edu]
- 6. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Grafted Polysarcosine as a Peptoid Antifouling Polymer Brush - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polysarcosine-Based Lipids: From Lipopolypeptoid Micelles to Stealth-Like Lipids in Langmuir Blodgett Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Poly(Sarcosine) Surface Modification Imparts Stealth-Like Properties to Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Ac-pSar16-OH in Peptide and Protein Therapeutics
A comprehensive overview of the applications, experimental protocols, and key data related to the use of Ac-pSar16-OH, a 16-monomer, N-terminally acetylated polysarcosine, in the development of advanced peptide and protein therapeutics.
Introduction
This compound is a synthetic, non-ionic, and hydrophilic polymer that has garnered significant interest in the field of drug delivery and bioconjugation. As a peptidomimetic, polysarcosine (pSar) offers several advantages over traditional polymers like polyethylene (B3416737) glycol (PEG), including reduced immunogenicity, enhanced proteolytic stability, and potentially improved pharmacokinetic profiles of conjugated therapeutics. The 16-monomer length (pSar16) provides a balance between effective shielding of the therapeutic cargo and maintaining a relatively low molecular weight, while the terminal acetyl (Ac) and hydroxyl (-OH) groups offer defined points for chemical modification and conjugation.
These application notes provide an overview of the utility of this compound in enhancing the therapeutic properties of peptides and proteins, complete with experimental protocols and supporting data.
Key Applications
The primary applications of this compound in peptide and protein therapeutics are centered on improving drug stability, solubility, and pharmacokinetic properties.
-
Enhancement of Serum Half-Life: Conjugation of this compound to peptides and small proteins can significantly increase their hydrodynamic radius, thereby reducing renal clearance and extending their circulation time in the bloodstream.
-
Increased Proteolytic Stability: The pSar chain can sterically hinder the approach of proteases to the peptide or protein backbone, thus preventing enzymatic degradation and prolonging the therapeutic's bioavailability.
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of the polysarcosine backbone can enhance the solubility of hydrophobic peptides and proteins, preventing aggregation and improving formulation stability.
-
Reduced Immunogenicity: Polysarcosine is considered a "stealth" polymer, similar to PEG, and its conjugation to therapeutic proteins can mask immunogenic epitopes, leading to a reduced immune response.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Therapeutic Peptide via NHS Ester Chemistry
This protocol describes the conjugation of this compound to a lysine (B10760008) residue on a target peptide.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Therapeutic peptide with an available primary amine (e.g., lysine residue)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)
-
Size-Exclusion Chromatography (SEC) system
-
MALDI-TOF Mass Spectrometer
Methodology:
-
Activation of this compound:
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and DCC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form Ac-pSar16-NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
-
Conjugation to the Peptide:
-
Dissolve the therapeutic peptide (1 eq) in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add the activated Ac-pSar16-NHS ester solution dropwise to the peptide solution.
-
Allow the reaction to proceed for 6 hours at room temperature with gentle stirring.
-
-
Purification and Characterization:
-
Purify the resulting conjugate using an appropriate SEC column to separate the pSar-peptide conjugate from unreacted peptide and pSar.
-
Lyophilize the collected fractions containing the purified conjugate.
-
Confirm the identity and purity of the conjugate by MALDI-TOF mass spectrometry.
-
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of the this compound-peptide conjugate in the presence of a protease.
Materials:
-
This compound-peptide conjugate
-
Unconjugated (native) peptide
-
Trypsin (or other relevant protease) solution (1 mg/mL in 50 mM Tris-HCl, pH 8.0)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
RP-HPLC system with a C18 column
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Methodology:
-
Sample Preparation:
-
Prepare solutions of both the native peptide and the pSar-peptide conjugate at a concentration of 1 mg/mL in Tris-HCl buffer.
-
-
Protease Digestion:
-
To 100 µL of each peptide solution, add 10 µL of the trypsin solution (enzyme-to-substrate ratio of 1:100 w/w).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 10 µL aliquots and quench the reaction by adding 1 µL of 10% TFA.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by RP-HPLC.
-
Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B).
-
Monitor the degradation of the peptide by measuring the decrease in the peak area of the intact peptide over time.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time for both the native peptide and the pSar-peptide conjugate.
-
Calculate the half-life (t½) of each compound under these conditions.
-
Quantitative Data Summary
The following tables summarize hypothetical but representative data from studies involving this compound conjugates.
Table 1: Pharmacokinetic Parameters of a Therapeutic Peptide and its this compound Conjugate
| Compound | t½ (hours) | Cmax (µg/mL) | AUC (µg·h/mL) |
| Native Peptide | 0.5 | 15.2 | 10.8 |
| Ac-pSar16-Peptide | 8.2 | 12.5 | 155.4 |
Table 2: In Vitro Proteolytic Stability of a Therapeutic Peptide and its this compound Conjugate
| Compound | Protease | % Intact after 4h | Half-life (hours) |
| Native Peptide | Trypsin | 15% | 1.2 |
| Ac-pSar16-Peptide | Trypsin | 85% | 18.5 |
| Native Peptide | Chymotrypsin | 22% | 1.8 |
| Ac-pSar16-Peptide | Chymotrypsin | 91% | 25.1 |
Signaling Pathway Considerations
While this compound itself is biologically inert and does not directly interact with signaling pathways, its conjugation to a therapeutic peptide or protein can influence how the therapeutic interacts with its target. For example, by prolonging the circulation time, the pSar-conjugate can lead to sustained engagement with a target receptor, potentially altering downstream signaling dynamics.
Conclusion
This compound represents a versatile and effective tool for enhancing the therapeutic properties of peptides and proteins. Its ability to improve pharmacokinetic profiles, increase proteolytic stability, and enhance solubility makes it a valuable alternative to traditional polymers like PEG. The provided protocols offer a starting point for researchers to explore the potential of pSar-conjugation in their own drug development programs. Further optimization of conjugation strategies and a deeper understanding of the in vivo behavior of these conjugates will continue to expand their application in creating next-generation biotherapeutics.
Application Notes and Protocols for Bioconjugation to Terminal Hydroxyl Groups on Polysarcosine (pSar)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid, is emerging as a promising alternative to poly(ethylene glycol) (PEG) in bioconjugation and drug delivery applications. Its inherent biocompatibility, biodegradability, and low immunogenicity make it an attractive polymer for modifying therapeutic proteins, peptides, and nanoparticles to improve their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the chemical modification and bioconjugation of polysarcosine polymers that possess a terminal hydroxyl group (pSar-OH).
The terminal hydroxyl group of pSar is not inherently reactive towards common functional groups found in biomolecules, such as amines and thiols. Therefore, it must first be "activated" or converted into a more reactive functional group. This guide details two primary strategies for this activation and subsequent conjugation:
-
Activation via Tosylation and Conversion to an Azide (B81097) for Click Chemistry: This robust and versatile method involves converting the terminal hydroxyl group into a tosylate, which is an excellent leaving group. The tosylate is then readily displaced by sodium azide to yield an azide-terminated pSar (pSar-N3). This azide-functionalized polymer is now primed for highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Derivatization to a Carboxylic Acid for Amine Coupling: This approach involves converting the terminal hydroxyl group into a carboxylic acid by reacting it with succinic anhydride (B1165640). The resulting carboxyl-terminated pSar (pSar-COOH) can then be activated using standard carbodiimide (B86325) chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This pSar-NHS ester can then efficiently react with primary amines on proteins or other molecules to form stable amide bonds.
These protocols are designed to be a comprehensive resource, providing step-by-step instructions for the synthesis, purification, and characterization of these pSar bioconjugates.
Data Presentation: Quantitative Parameters for pSar Functionalization
The successful functionalization of pSar is dependent on several key reaction parameters. The following table summarizes typical quantitative data and conditions for the described methods. Note that these values are starting points and may require optimization based on the specific molecular weight of pSar and the nature of the molecule to be conjugated.
| Parameter | Tosylation of pSar-OH | Azide Substitution of pSar-OTs | Carboxylation of pSar-OH | EDC/NHS Activation of pSar-COOH |
| pSar-OH Concentration | 1.0 eq. | 1.0 eq. | 1.0 eq. | 1.0 eq. |
| Key Reagents & Stoichiometry | p-Toluenesulfonyl chloride (1.5 eq.), Triethylamine (1.5 eq.), DMAP (0.2 eq.) | Sodium azide (5.0 eq.) | Succinic anhydride (5.0 eq.), Pyridine (catalytic) | EDC (1.5 eq.), NHS (1.5 eq.) |
| Solvent | Anhydrous Dichloromethane (DCM) | Dimethylformamide (DMF) | Anhydrous Dichloromethane (DCM) | MES Buffer (pH 6.0) |
| Reaction Temperature | 0 °C to Room Temperature | 60-80 °C | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours | 24 hours | 15-60 minutes |
| Typical Conversion Efficiency | >90% | >95% | >95% | >90% (for NHS-ester formation) |
| Purification Method | Precipitation in cold diethyl ether | Dialysis against deionized water | Dialysis against deionized water | Use immediately for conjugation |
| Characterization Techniques | ¹H NMR, GPC | ¹H NMR, FTIR, GPC | ¹H NMR, GPC | - |
Experimental Protocols & Methodologies
Method 1: Activation via Tosylation and Conversion to Azide for Click Chemistry
This method provides an azide-terminated pSar (pSar-N3) ready for click chemistry.
This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group.
Materials:
-
Hydroxyl-terminated polysarcosine (pSar-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Ice bath
Procedure:
-
Dissolve pSar-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution in an ice bath.
-
Add TEA (1.5 eq.) and a catalytic amount of DMAP (0.2 eq.) to the stirred solution.
-
In a separate vial, dissolve TsCl (1.5 eq.) in anhydrous DCM.
-
Add the TsCl solution dropwise to the pSar solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by ¹H NMR to confirm the disappearance of the hydroxyl proton signal and the appearance of the tosyl group signals.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Characterize the resulting pSar-OTs by ¹H NMR and Gel Permeation Chromatography (GPC).
This protocol substitutes the tosylate group with an azide group via an SN2 reaction.
Materials:
-
Tosyl-activated polysarcosine (pSar-OTs)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
Dissolve pSar-OTs (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (5.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by ¹H NMR to confirm the disappearance of the tosyl signals and the appearance of a new signal corresponding to the methylene (B1212753) group adjacent to the azide.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours with frequent water changes to remove DMF and excess sodium azide.
-
Lyophilize the dialyzed solution to obtain pure pSar-N3.
-
Characterize the final product by ¹H NMR, FTIR (for the azide stretch), and GPC.
This protocol conjugates the pSar-N3 to an alkyne-containing molecule.
Materials:
-
Azide-terminated polysarcosine (pSar-N3)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous systems)
-
Phosphate-buffered saline (PBS), pH 7.4 or a mixture of t-butanol and water
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve pSar-N3 (1.0 eq.) and the alkyne-functionalized molecule (1.5-2.0 eq.) in the chosen solvent system (e.g., PBS or t-butanol/water).
-
Prepare a stock solution of CuSO₄ and, if using, THPTA.
-
Prepare a fresh stock solution of sodium ascorbate.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the CuSO₄ solution (and THPTA if used) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by GPC to observe the shift in molecular weight corresponding to the conjugate.
-
Purify the conjugate by size exclusion chromatography or dialysis to remove the catalyst and excess reagents.
-
Characterize the final conjugate by GPC, ¹H NMR, and other relevant analytical techniques.
Method 2: Derivatization to a Carboxylic Acid for Amine Coupling
This method provides a carboxyl-terminated pSar that can be conjugated to primary amines.
This protocol introduces a terminal carboxylic acid group by reacting the hydroxyl group with succinic anhydride.
Materials:
-
Hydroxyl-terminated polysarcosine (pSar-OH)
-
Succinic anhydride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve pSar-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add succinic anhydride (5.0 eq.) and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in deionized water and transfer to a dialysis tube.
-
Dialyze against deionized water for 48-72 hours to remove excess succinic anhydride and pyridine.
-
Lyophilize the dialyzed solution to obtain pure pSar-COOH.
-
Characterize the product by ¹H NMR and GPC.
This protocol forms a stable amide bond between pSar-COOH and a primary amine.
Materials:
-
Carboxyl-terminated polysarcosine (pSar-COOH)
-
Amine-containing molecule of interest (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
MES buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve pSar-COOH (1.0 eq.) in MES buffer.
-
Add EDC (1.5 eq.) and NHS (or Sulfo-NHS) (1.5 eq.) to the pSar-COOH solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxyl group.
-
In a separate vial, dissolve the amine-containing molecule in PBS (pH 7.4).
-
Add the activated pSar-NHS ester solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted pSar and other reagents.
-
Characterize the final conjugate by GPC, SDS-PAGE (for protein conjugates), and other relevant methods.
Visualization of Workflows and Pathways
Caption: Overview of bioconjugation pathways for pSar-OH.
Caption: Workflow for pSar-OH to pSar-N3 synthesis.
Caption: Workflow for CuAAC "Click" Conjugation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ac-pSar16-OH Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve the efficiency of conjugation reactions involving Ac-pSar16-OH (acetylated 16-mer of polysarcosine with a C-terminal carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating this compound to a primary amine?
The most prevalent and often recommended method for conjugating a molecule with a terminal carboxylic acid like this compound to a primary amine (e.g., on a protein, antibody, or small molecule) is through carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group of this compound with EDC/NHS to form a more stable NHS-ester, which then readily reacts with the primary amine to form a stable amide bond.
Q2: My conjugation yield is very low. What are the potential causes?
Low conjugation yield is a common issue that can stem from several factors:
-
Suboptimal pH: The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5. The activation of the carboxylic acid with EDC is typically performed at a slightly acidic pH of 4.5-6.0.
-
Hydrolysis of Reagents: Both the activated EDC and the resulting NHS-ester are susceptible to hydrolysis in aqueous solutions. It is crucial to use the activated this compound immediately.
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Ensure they have been stored properly in a desiccated environment.
-
Presence of Nucleophiles: Competing nucleophiles in your reaction buffer (e.g., Tris, glycine, or azide) can react with and consume the activated this compound, reducing the yield.
-
Steric Hindrance: The accessibility of the amine on the target molecule or the carboxyl group on this compound can be sterically hindered, leading to a less efficient reaction.
Q3: How can I confirm that the conjugation was successful?
Several analytical techniques can be employed to confirm the successful conjugation of this compound:
-
SDS-PAGE: If you are conjugating to a protein, a successful conjugation will result in an increase in the molecular weight, which can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the exact molecular weight of the conjugate, confirming the addition of the this compound moiety.
-
HPLC/UPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugate from the unconjugated starting materials, allowing for quantification and purity assessment.
-
NMR Spectroscopy: For smaller molecule conjugations, 1H NMR can show the appearance of new peaks corresponding to the newly formed amide bond and the polysarcosine backbone.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during this compound conjugation reactions.
Issue 1: Low or No Conjugation Product
If you observe a low yield or a complete absence of your desired conjugate, consider the following troubleshooting steps. The table below summarizes key reaction parameters that can be optimized.
Table 1: Optimization of Reaction Parameters for EDC/NHS Conjugation
| Parameter | Recommended Range | Troubleshooting Action |
| pH (Activation Step) | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES. Verify the pH of your reaction mixture. |
| pH (Conjugation Step) | 7.2 - 8.5 | Use a buffer like PBS or HEPES. Avoid buffers containing primary amines (e.g., Tris). |
| Molar Ratio (EDC:this compound) | 2:1 to 10:1 | Increase the molar excess of EDC to improve activation efficiency. |
| Molar Ratio (NHS:this compound) | 2:1 to 10:1 | Increase the molar excess of NHS to enhance the stability of the activated intermediate. |
| Reaction Time (Activation) | 15 - 60 minutes | Ensure sufficient time for activation before adding the amine-containing molecule. |
| Reaction Time (Conjugation) | 1 - 4 hours at RT, or overnight at 4°C | Extend the reaction time to allow for complete conjugation, especially if steric hindrance is a factor. |
| Reagent Quality | Anhydrous/High Purity | Use fresh, high-quality EDC and NHS that have been stored under dry conditions. |
Issue 2: Precipitation of Reactants or Product
Precipitation during the reaction can significantly lower yields.
-
Solubility: Polysarcosine is generally water-soluble, but if you are conjugating it to a hydrophobic molecule, solubility issues may arise. Consider adding a small amount of an organic co-solvent like DMSO or DMF (up to 10% v/v).
-
Concentration: High concentrations of reactants can lead to aggregation and precipitation. Try reducing the overall concentration of the reaction.
Issue 3: Difficulty in Purifying the Conjugate
Effective purification is critical for obtaining a clean final product.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugate from smaller, unreacted molecules like EDC, NHS, and this compound.
-
Dialysis/Tangential Flow Filtration (TFF): For protein conjugates, dialysis or TFF against a suitable buffer is a standard method to remove small molecule impurities.
-
Reversed-Phase HPLC (RP-HPLC): This can be used for high-resolution separation of the conjugate from unreacted starting materials, especially for smaller conjugates.
Experimental Protocols & Visualizations
Protocol: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine
This protocol provides a general framework for the conjugation reaction. The exact amounts and concentrations should be optimized for your specific application.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve this compound: Prepare a 10 mM stock solution of this compound in Activation Buffer.
-
Prepare EDC/NHS: Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water just before use.
-
Activation of this compound:
-
To the this compound solution, add EDC to a final molar excess of 5-fold.
-
Immediately add NHS to a final molar excess of 5-fold.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation:
-
Dissolve your amine-containing molecule in Conjugation Buffer.
-
Add the activated this compound solution to the amine-containing molecule. A 10 to 20-fold molar excess of the activated peptide is often a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Purify the conjugate from unreacted materials using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Technical Support Center: Troubleshooting Aggregation of pSar-Protein Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the preparation and handling of polysarcosine (pSar)-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What is pSar and why is it used in protein conjugation?
Polysarcosine (pSar) is a hydrophilic, non-ionic polypeptoid. It is increasingly used as an alternative to polyethylene (B3416737) glycol (PEG) for therapeutic protein conjugation.[1][2] Its primary advantages include its ability to stabilize proteins, prevent aggregation, and prolong circulation half-life, similar to PEG.[1][2] Notably, pSar-protein conjugates have been shown to retain more in vitro activity, exhibit better tumor accumulation, and elicit a lower antibody response compared to their PEGylated counterparts.[1][2]
Q2: What are the common causes of pSar-protein conjugate aggregation?
Aggregation of pSar-protein conjugates can be triggered by a variety of factors, often related to the conjugation process and the physicochemical properties of the conjugate itself:
-
Hydrophobicity of the Payload: In antibody-drug conjugates (ADCs), highly hydrophobic drug payloads can expose hydrophobic patches on the protein surface, leading to self-association and aggregation.[3][4]
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction buffer is critical. For common amine-reactive conjugations (e.g., using NHS esters), a pH range of 7.2-8.5 is optimal.[5][6] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing conjugation efficiency and potentially leading to side reactions.[5][6]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with amine-reactive linkers, leading to low conjugation yields and a heterogeneous product mixture.[5][7]
-
-
Over-labeling: A high degree of labeling, where too many pSar-linker molecules are attached to the protein, can alter the protein's surface charge and isoelectric point, leading to reduced solubility and aggregation.[5]
-
Linker Architecture: The way the pSar chain is incorporated into the linker-payload complex can significantly impact the hydrophobicity of the final conjugate. An orthogonal orientation of the pSar moiety relative to a hydrophobic payload has been shown to be more effective at masking hydrophobicity than a linear arrangement.[3][4]
Q3: How can I detect and characterize aggregation in my pSar-protein conjugate preparation?
Several analytical techniques can be used to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of small amounts of large aggregates.[8][9]
-
Size Exclusion Chromatography (SEC): SEC is a high-resolution technique that separates molecules based on their size. It is the gold standard for quantifying soluble aggregates such as dimers and higher-order oligomers.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for assessing the impact of conjugation on the overall hydrophobicity of the protein, which is often correlated with a propensity for aggregation.[3]
-
Polarized Excitation Emission Matrix (pEEM) Spectroscopy: This is a sensitive, non-destructive technique that can rapidly assess both aggregation (via Rayleigh scatter) and the drug-to-antibody ratio (DAR) in a single measurement.[12]
Troubleshooting Guides
Problem 1: Visible precipitation or turbidity is observed during or after the conjugation reaction.
This indicates significant aggregation of the pSar-protein conjugate.
| Potential Cause | Recommended Solution |
| High concentration of organic solvent | Many crosslinkers are dissolved in organic solvents like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v).[5] |
| Suboptimal buffer conditions | Verify that the reaction buffer pH is within the optimal range for your protein's stability and the conjugation chemistry (typically pH 7.2-8.5 for NHS esters).[5][6] Ensure the buffer is free of primary amines.[5][7] |
| Over-labeling of the protein | Perform a titration experiment with different molar excesses of the pSar-linker to find the optimal ratio that achieves the desired degree of labeling without causing aggregation.[6] |
| Hydrophobicity of the pSar-linker-payload | If conjugating a hydrophobic payload, consider using a pSar chain with a greater number of monomer units to better mask the hydrophobicity.[3][13] An orthogonal linker architecture is also recommended.[3][4] |
Problem 2: Low yield of the desired pSar-protein conjugate.
This can be caused by issues with the conjugation chemistry or purification process.
| Potential Cause | Recommended Solution |
| Hydrolysis of the NHS ester | Prepare fresh solutions of the NHS ester-activated pSar-linker in anhydrous DMSO or DMF immediately before use.[6] Avoid repeated freeze-thaw cycles of stock solutions.[5] |
| Presence of primary amines in the buffer | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, borate) before starting the conjugation reaction.[5][7] |
| Low protein concentration | If possible, increase the concentration of your protein. In dilute solutions, the hydrolysis of the NHS ester can be a more significant competing reaction.[6] |
| Inefficient purification | Choose a purification method appropriate for your conjugate. Gel filtration (desalting columns) is commonly used to remove excess, unreacted linker.[14] |
Quantitative Data Summary
The length of the pSar chain can significantly impact the properties of the resulting conjugate. Longer pSar chains are more effective at masking the hydrophobicity of a payload, which can lead to improved pharmacokinetics.
Table 1: Impact of pSar Chain Length on ADC Hydrophobicity and Pharmacokinetics
| ADC | pSar Monomer Units | HIC Retention Time (min) | Clearance (mL/day/kg) in Rats |
| ADC-PSAR0 | 0 | High | High |
| ADC-PSAR6 | 6 | Moderate | Moderate |
| ADC-PSAR12 | 12 | Low | 38.9 |
| ADC-PSAR18 | 18 | Low | Low |
| ADC-PSAR24 | 24 | Low | Low |
| ADC-PEG12 | 12 (PEG units) | Low | 47.3 |
Data adapted from studies on highly-loaded ADCs, demonstrating that increasing pSar length reduces hydrophobicity (lower HIC retention time) and decreases clearance rates. A pSar length of 12 or more monomer units appears optimal for these effects.[3][4]
Experimental Protocols
General Protocol for pSar-Protein Conjugation using NHS Ester Chemistry
This protocol provides a general workflow for conjugating an NHS-ester activated pSar-linker to a protein.
-
Protein Preparation:
-
Perform a buffer exchange to transfer the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
pSar-Linker Preparation:
-
Immediately before use, dissolve the NHS-ester activated pSar-linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved pSar-linker to the protein solution while gently mixing.
-
Troubleshooting Checkpoint: If precipitation occurs upon addition, consider adding the linker solution more slowly or in smaller aliquots.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a final concentration of 10-50 mM Tris or glycine to consume any unreacted NHS ester.
-
Remove excess, unreacted pSar-linker and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.
-
Protocol for Aggregate Analysis by Dynamic Light Scattering (DLS)
This protocol outlines the basic steps for analyzing pSar-protein conjugate samples for aggregation using DLS.
-
Sample Preparation:
-
Cuvette Preparation:
-
Thoroughly clean the cuvette with water and ethanol (B145695) to remove any residues.[16] Dry completely using filtered, compressed air.[16]
-
-
Measurement:
-
Transfer the filtered sample into the clean cuvette.
-
Equilibrate the sample to the desired measurement temperature.
-
Perform the DLS measurement according to the instrument's software instructions. It is recommended to perform multiple acquisitions to ensure reproducibility.[15]
-
-
Data Analysis:
-
Analyze the size distribution data. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the conjugate.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of soluble aggregates. The polydispersity index (PDI) will also be higher for aggregated samples.
-
Visualizations
Caption: Experimental workflow for pSar-protein conjugation and analysis.
Caption: Key factors contributing to pSar-protein conjugate aggregation.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
Optimizing Polysarcosylation for Enhanced Therapeutic Protein Performance: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – To assist researchers, scientists, and drug development professionals in advancing their therapeutic protein projects, this technical support center provides a comprehensive guide to optimizing the degree of polysarcosylation. Polysarcosylation, a cutting-edge alternative to PEGylation, offers significant advantages in improving the pharmacokinetic profiles and reducing the immunogenicity of protein-based drugs. This guide delivers detailed troubleshooting protocols, frequently asked questions (FAQs), and experimental methodologies to navigate the complexities of protein modification.
Frequently Asked Questions (FAQs)
Q1: What is polysarcosylation and why is it considered an alternative to PEGylation?
A1: Polysarcosylation is the covalent attachment of polysarcosin (pSar), a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), to a therapeutic protein. It is considered a promising alternative to PEGylation due to its similar "stealth" properties that shield the protein from the immune system and proteolytic degradation. Key advantages of polysarcosylation include a potentially lower immunogenicity profile and biodegradability. Studies have shown that polysarcosylated proteins can exhibit prolonged circulation half-life and enhanced stability, comparable to or even exceeding that of their PEGylated counterparts.[1][2]
Q2: How does the degree of polysarcosylation impact the therapeutic protein's properties?
A2: The degree of polysarcosylation, which refers to the number of pSar chains attached to the protein, significantly influences its physicochemical and pharmacokinetic properties. Generally, a higher degree of polysarcosylation can lead to:
-
Increased Hydrodynamic Size: This shields the protein from renal clearance, thereby extending its plasma half-life.
-
Masking of Proteolytic Sites: This enhances the protein's resistance to enzymatic degradation.
-
Reduced Immunogenicity: The pSar chains can mask epitopes on the protein surface, reducing the likelihood of an immune response.[1]
-
Altered Bioactivity: While often preserving more in vitro activity compared to PEGylation, a very high degree of polysarcosylation can still lead to a decrease in the protein's biological activity due to steric hindrance at the binding site.[2]
Q3: What are the critical parameters to control during the polysarcosylation reaction?
A3: To achieve a desired degree of polysarcosylation, it is crucial to control several reaction parameters:
-
Molar Ratio of Polysarcosine to Protein: This is the primary determinant of the degree of substitution. A higher molar excess of activated pSar will generally result in a higher degree of polysarcosylation.
-
Reaction Time: The conjugation reaction should be allowed to proceed for a sufficient duration to achieve the target degree of modification. Time-course studies are recommended to determine the optimal reaction time.
-
Temperature: Lower temperatures (e.g., 4°C) can help to maintain protein stability during the reaction, although this may require a longer reaction time.
-
pH: The pH of the reaction buffer is critical, especially for amine-reactive chemistries (e.g., NHS esters), which are typically performed at a pH of 7.5-8.5.
-
Protein Concentration: Higher protein concentrations can sometimes lead to aggregation, so this needs to be optimized.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Q: I am observing a very low degree of polysarcosylation, or no conjugation at all. What are the possible causes and solutions?
A: This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Possible Cause | Recommended Solution |
| Inactive Polysarcosine Reagent | Ensure that the activated polysarcosine (e.g., pSar-NHS ester) has not been hydrolyzed. Prepare fresh solutions of the activated polymer in an anhydrous solvent like DMSO or DMF immediately before use. |
| Suboptimal Molar Ratio | Increase the molar excess of the activated polysarcosine to the protein. A 10 to 50-fold molar excess is a common starting point. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein's lysine (B10760008) residues for the activated polysarcosine. Use amine-free buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer. |
| Low Reaction pH | For NHS-ester chemistry, ensure the reaction pH is between 7.5 and 8.5 to facilitate the reaction with primary amines. |
| Steric Hindrance | If the target amino acids are not readily accessible, consider using a longer linker between the polysarcosine and the reactive group. |
Issue 2: Protein Aggregation and Precipitation During or After Polysarcosylation
Q: My protein is precipitating during the conjugation reaction or the subsequent purification steps. How can I prevent this?
A: Protein aggregation is a significant challenge in bioconjugation. The following strategies can help maintain protein solubility.
| Possible Cause | Recommended Solution |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration. It is often a balance between reaction efficiency and protein solubility. |
| Suboptimal Buffer Conditions | Screen different buffer conditions, including pH and ionic strength. Sometimes, the addition of excipients like arginine or glycerol (B35011) can help to suppress aggregation.[3] |
| Over-Modification | A very high degree of polysarcosylation can alter the protein's surface properties and lead to aggregation. Try reducing the molar ratio of polysarcosine to protein. |
| Inefficient Removal of Unreacted Polymer | Ensure that all unreacted polysarcosine is removed after the reaction, as it can sometimes contribute to precipitation. Ion-exchange chromatography is an effective purification method.[4] |
| Post-Purification Instability | After purification, ensure the polysarcosylated protein is in a suitable storage buffer. Consider adding stabilizers if necessary. |
Issue 3: Heterogeneity of the Polysarcosylated Product
Q: The final product shows a wide range of polysarcosylation degrees. How can I achieve a more homogeneous product?
A: Achieving a highly homogeneous product can be challenging with random conjugation chemistries.
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites with Varying Accessibility | Conjugation to surface-exposed lysines will naturally lead to a heterogeneous mixture. While difficult to eliminate completely, optimizing reaction conditions (e.g., lower molar ratio, shorter reaction time) can narrow the distribution. |
| Lack of Site-Specificity | For a truly homogeneous product, consider site-specific conjugation strategies. This may involve introducing a unique reactive handle (e.g., a cysteine residue or an unnatural amino acid) at a specific location on the protein through protein engineering. |
| Inadequate Purification | Ion-exchange chromatography can be used to separate protein species with different degrees of polysarcosylation, as the overall charge of the conjugate will change with the number of modified lysines.[5][6][7] |
Experimental Protocols & Data
General Protocol for Controlling the Degree of Polysarcosylation via NHS Ester Chemistry
This protocol provides a general framework for the conjugation of amine-reactive polysarcosine (pSar-NHS) to a therapeutic protein. Optimization of the molar ratio of pSar-NHS to the protein is key to controlling the degree of polysarcosylation.
1. Materials:
-
Therapeutic protein in an amine-free buffer (e.g., PBS, pH 7.5-8.0)
-
Polysarcosine N-hydroxysuccinimidyl ester (pSar-NHS) of desired molecular weight
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., ion-exchange or size-exclusion chromatography)
2. Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
pSar-NHS Solution Preparation: Immediately before use, dissolve the pSar-NHS in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add the desired molar excess of the pSar-NHS solution to the protein solution while gently stirring. It is recommended to test a range of molar ratios (e.g., 10:1, 20:1, 50:1 of pSar-NHS to protein).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purification: Remove the unreacted pSar-NHS and purify the polysarcosylated protein using ion-exchange or size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate to determine the degree of polysarcosylation using methods such as SDS-PAGE, MALDI-TOF mass spectrometry, or UV-Vis spectroscopy.
Data Presentation
Table 1: Analytical Methods for Characterization of Polysarcosylated Proteins
| Analytical Technique | Information Provided |
| SDS-PAGE | Estimation of apparent molecular weight and assessment of product heterogeneity. Polysarcosylated proteins will show a significant increase in apparent molecular weight. |
| MALDI-TOF Mass Spectrometry | Determination of the molecular weight of the conjugate and calculation of the average degree of polysarcosylation. |
| UV-Vis Spectroscopy | Can be used to estimate the degree of labeling if the polymer has a unique absorbance, or by using specific assays for primary amines (e.g., TNBS assay) to quantify the number of modified lysines.[8][9] |
| Ion-Exchange Chromatography (IEX) | Separation of species with different degrees of polysarcosylation based on changes in surface charge.[4][5][6] |
| Size-Exclusion Chromatography (SEC) | Determination of hydrodynamic size and detection of aggregation. |
| Circular Dichroism (CD) | Assessment of the secondary and tertiary structure of the protein to ensure that the conjugation process has not led to significant conformational changes. |
Table 2: Expected Impact of Increasing Degree of Polysarcosylation on Therapeutic Protein Properties
| Property | Low Degree of Polysarcosylation | Medium Degree of Polysarcosylation | High Degree of Polysarcosylation |
| In Vivo Half-Life | Modest increase | Significant increase | Substantial increase |
| In Vitro Bioactivity | High retention | Moderate retention | Potential for significant decrease |
| Immunogenicity | Potential for some reduction | Significant reduction | Strong reduction |
| Resistance to Proteolysis | Increased | Significantly increased | Highly increased |
| Solubility | Generally maintained | May increase | Potential for aggregation if over-modified |
Visualizations
Caption: Workflow for optimizing the degree of polysarcosylation.
Caption: Decision tree for troubleshooting common polysarcosylation issues.
Caption: Relationship between polysarcosylation degree and protein properties.
References
- 1. nacalai.co.jp [nacalai.co.jp]
- 2. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein purification by IE-chromatography [reachdevices.com]
- 5. goldbio.com [goldbio.com]
- 6. ymc.eu [ymc.eu]
- 7. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Purification of Ac-pSar16-OH Modified Peptides
Welcome to the technical support center for the purification of Ac-pSar16-OH modified peptides. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this unique class of peptides.
Introduction
This compound is a synthetic peptide composed of 16 repeating units of sarcosine (B1681465) (N-methylglycine), with an acetylated N-terminus and a hydroxyl group at the C-terminus. The N-methylation of the peptide backbone prevents the formation of hydrogen bonds, leading to a highly flexible and lipophilic structure. These characteristics present unique challenges during purification, primarily related to solubility, aggregation, and interaction with chromatography media. This guide will address these specific issues and provide practical solutions.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | The high hydrophobicity of the polysarcosine chain can lead to poor solubility in aqueous solutions. | - Dissolve the crude peptide in a small amount of an organic solvent like DMSO, DMF, or NMP first.[1][2]- Gradually add the aqueous mobile phase to the dissolved peptide.[2]- Consider using a solvent system with a higher percentage of organic modifier for initial dissolution. |
| Peptide Aggregation/Precipitation in Solution | Although lacking backbone hydrogen bonding, hydrophobic interactions between the methyl groups can promote aggregation, especially at high concentrations.[3][4] | - Work with dilute peptide solutions.- Use chaotropic agents, such as guanidinium (B1211019) chloride or urea, in the solubilization buffer to disrupt hydrophobic interactions.- If precipitation occurs during HPLC, try reducing the sample concentration or increasing the initial percentage of organic solvent in the mobile phase. |
| Broad or Tailing Peaks in HPLC | - Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based C18 column.- Aggregation on Column: The peptide may be aggregating on the column stationary phase. | - Use a high-purity silica-based column.- Increase the concentration of the ion-pairing agent (e.g., TFA) to 0.1% to improve peak shape.- Consider using a different stationary phase, such as one with a polymer-based packing material.- Optimize the gradient elution to be shallower, which can improve separation from closely eluting impurities. |
| Low Recovery from Lyophilization | The peptide may be adhering to container surfaces due to its hydrophobic nature. | - Pre-treat collection tubes with a siliconizing agent.- After lyophilization, dissolve the peptide in an organic solvent before reconstitution in the final buffer. |
| Inconsistent Mass Spectrometry Results | - Poor Ionization: The peptide's properties might lead to inefficient ionization in ESI or MALDI-MS.- Presence of Adducts: The peptide may form adducts with salts or solvents. | - For ESI-MS, try adding a small amount of formic acid to the sample to improve protonation.- For MALDI-MS, optimize the matrix used for co-crystallization.- Ensure high purity of solvents and reagents to minimize adduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving crude this compound?
Due to its hydrophobic nature, it is recommended to first dissolve the crude peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). Once dissolved, the aqueous buffer or HPLC mobile phase can be gradually added.
Q2: How can I prevent my this compound peptide from aggregating during purification?
While this compound doesn't aggregate via hydrogen bonding like conventional peptides, hydrophobic interactions can be an issue. To mitigate this, work with lower concentrations of the peptide. If aggregation persists, consider adding a chaotropic salt like guanidinium chloride to your initial sample solution, but be mindful of its compatibility with your chromatography system.
Q3: What type of HPLC column is recommended for purifying this compound?
A standard reversed-phase C18 column is a good starting point. However, due to the peptide's hydrophobicity, a column with a shorter alkyl chain (e.g., C8 or C4) might provide better resolution and recovery. It is also crucial to use a column with high-purity silica (B1680970) to minimize secondary interactions that can lead to peak tailing.
Q4: What are the optimal mobile phases and gradients for HPLC purification?
A typical mobile phase system consists of Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN). Given the hydrophobicity of this compound, a gradient starting with a higher than usual percentage of Solvent B (e.g., 20-30%) may be necessary to ensure the peptide binds to the column and does not elute in the void volume. A shallow gradient (e.g., 0.5-1% increase in Solvent B per minute) will likely provide the best separation of impurities.
Q5: How can I confirm the purity and identity of my purified this compound?
The purity of your peptide should be assessed by analytical HPLC, ideally with a different gradient than the preparative run to ensure no co-eluting impurities are hidden. The identity should be confirmed by mass spectrometry (MS). Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
Q6: My peptide appears pure by HPLC, but the mass spectrometry results are ambiguous. What could be the problem?
Ambiguous MS data can arise from several factors. Poor ionization is a common issue; ensure your sample is appropriately prepared for the ionization method used (e.g., acidified for ESI). The presence of salt adducts (e.g., sodium or potassium) can also complicate the spectrum. Ensure all buffers and solvents are of high purity.
Experimental Protocols
Protocol 1: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for assessing the purity of the crude and purified this compound peptide.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (re-equilibration)
-
-
Sample Preparation: Dissolve a small amount of the peptide in 50:50 Mobile Phase A:B to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the purification of the crude this compound peptide.
-
Column: C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A shallow gradient is recommended. An initial scouting run on an analytical column can help determine the optimal gradient. A starting point could be:
-
0-10 min: 30% B
-
10-70 min: 30% to 60% B (linear gradient)
-
70-80 min: 60% to 90% B (linear gradient for column wash)
-
80-90 min: 90% to 30% B (linear gradient)
-
90-100 min: 30% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to a concentration that prevents precipitation.
-
Injection: Load the sample onto the column. The loading volume will depend on the sample concentration and column capacity.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using the analytical RP-HPLC protocol described above.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues with this compound.
References
Technical Support Center: Overcoming Low Yield in Solid-Phase Polysarcosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting low yield in the solid-phase synthesis of polysarcosine (pSar). This resource provides in-depth guidance in a question-and-answer format to help you diagnose and resolve common issues encountered during your experiments, ensuring successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of polysarcosine?
Low yield in solid-phase polysarcosine synthesis can arise from several factors throughout the synthesis process. The most frequent culprits include:
-
Incomplete Coupling of Fmoc-Sar-OH: Due to the N-methylated backbone of sarcosine (B1681465), the secondary amine presents steric hindrance, which can slow down the coupling reaction compared to primary amines of other amino acids. This can lead to a significant accumulation of deletion sequences, where one or more sarcosine units are missing from the final polymer.
-
On-Resin Aggregation: Although polysarcosine is known for its high water solubility, the growing polymer chains can still aggregate on the solid support, especially as the chain length increases. This aggregation can physically block reactive sites, preventing efficient access for both deprotection and coupling reagents.[1]
-
Premature Cleavage: Depending on the choice of resin and linker, the growing polysarcosine chain may be prematurely cleaved from the solid support during the repetitive acid-base cycles of the synthesis, leading to a loss of product.
-
Inefficient Final Cleavage: The conditions used to cleave the completed polysarcosine chain from the resin might be suboptimal, resulting in incomplete cleavage and a lower recovery of the final product.[2][3]
-
Difficulties in Purification: The crude polysarcosine obtained after cleavage can sometimes be challenging to purify, leading to product loss during this final step.
Q2: How can I improve the coupling efficiency of Fmoc-Sar-OH?
Optimizing the coupling step is critical for achieving a high yield of full-length polysarcosine. Here are several strategies to enhance coupling efficiency:
-
Double Coupling: Performing a second coupling step for each sarcosine addition can significantly increase the reaction's completeness. This is a common strategy for difficult couplings in SPPS.[4]
-
Choice of Coupling Reagent: The selection of the coupling reagent can have a substantial impact. More powerful reagents are often required to overcome the steric hindrance of the secondary amine in sarcosine.
-
Microwave-Assisted Synthesis: Utilizing a microwave peptide synthesizer can accelerate coupling reactions by providing rapid and uniform heating.[5] This can lead to shorter reaction times and improved coupling efficiency, especially for longer polysarcosine chains.
Q3: My polysarcosine chain is aggregating on the resin. What can I do to prevent this?
On-resin aggregation is a significant challenge that can drastically reduce yield. The following approaches can help mitigate this issue:
-
Chaotropic Agents: Washing the resin with a solution containing chaotropic salts, such as lithium chloride (LiCl), can help disrupt the secondary structures that lead to aggregation.
-
"Magic Mixture": For particularly difficult sequences, a solvent system known as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100) can be employed to improve solvation and reduce aggregation.
-
Elevated Temperatures: Performing the synthesis at a higher temperature can disrupt hydrogen bonding and other non-covalent interactions that cause aggregation. Microwave-assisted synthesis is an effective way to achieve this.
Q4: I'm experiencing low yield after the final cleavage step. How can I optimize the cleavage of polysarcosine from the resin?
Inefficient cleavage will directly impact your final yield. Consider the following to improve this step:
-
Choice of Cleavage Cocktail: The composition of the cleavage cocktail is crucial and depends on the resin and linker used. A common and effective cocktail for many applications is a mixture of trifluoroacetic acid (TFA) with scavengers.
-
Cleavage Time: Ensure that the cleavage reaction is allowed to proceed for a sufficient amount of time to ensure complete removal of the polymer from the resin. A typical cleavage time is 2-3 hours.
-
Test Cleavage: Before committing your entire batch of resin, it is highly recommended to perform a small-scale test cleavage to optimize the conditions.
Troubleshooting Guides
Issue 1: Incomplete Coupling
Symptoms:
-
Low final yield of the target polysarcosine.
-
Mass spectrometry (MS) analysis of the crude product shows a high proportion of deletion sequences (peaks corresponding to lower molecular weights than the target).
-
A positive Kaiser test (blue or purple color) after the coupling step, indicating the presence of unreacted primary amines from the previous residue (note: the Kaiser test does not react with the secondary amine of sarcosine itself).
Troubleshooting Workflow for Incomplete Coupling
Caption: A workflow for troubleshooting incomplete coupling in polysarcosine SPPS.
Issue 2: On-Resin Aggregation
Symptoms:
-
Shrinking of the resin beads.
-
Slow or incomplete deprotection and coupling reactions, even with optimized conditions.
-
False-negative results from colorimetric tests like the Kaiser test, as the aggregated chains block access to the reactive sites.
Troubleshooting Workflow for On-Resin Aggregation
Caption: A workflow for addressing on-resin aggregation during polysarcosine SPPS.
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-Sar-OH
| Coupling Reagent | Typical Equivalents (vs. Resin) | Activation Time | Coupling Time | Relative Efficiency for Hindered Couplings | Reference |
| HBTU/HOBt/DIEA | 3-5 | 2-5 min | 1-2 hours | Moderate | |
| HATU/HOAt/DIEA | 3-5 | 1-2 min | 30-60 min | High | |
| HCTU/DIEA | 3-5 | 1-2 min | 30-60 min | High | |
| DIC/Oxyma | 3-5 | 5 min | 1-2 hours | Moderate to High |
Table 2: Common Cleavage Cocktails for Polysarcosine
| Cleavage Cocktail Composition | Application | Cleavage Time | Potential Issues | Reference |
| 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for sequences without sensitive residues. | 2-3 hours | May not be sufficient for complete deprotection of certain side-chain protecting groups. | |
| 88% TFA, 5% Phenol (B47542), 5% H₂O, 2% TIS | "Reagent B" - Useful for peptides with Trt-protected residues. | 2-3 hours | Phenol can be difficult to remove during purification. | |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole (B89551), 2.5% EDT | "Reagent K" - For peptides containing multiple sensitive residues. | 2-4 hours | Strong odor due to thioanisole and EDT. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Short Polysarcosine (pSar10)
This protocol describes the manual synthesis of a 10-mer polysarcosine on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Kaiser Test (Optional): Perform a Kaiser test on a few beads to confirm the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.
-
Coupling of Fmoc-Sar-OH:
-
In a separate vial, dissolve Fmoc-Sar-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the desired number of sarcosine residues (9 more times for a 10-mer).
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) (5 x 1 min) and dry under vacuum.
-
Add a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water to the resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Precipitation and Purification:
-
Filter the cleavage mixture into a cold solution of diethyl ether.
-
Centrifuge to pellet the precipitated polysarcosine.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
The crude product can be purified by preparative HPLC.
-
Protocol 2: Monitoring Coupling with the Kaiser Test
The Kaiser test is used to detect the presence of free primary amines.
-
Sample Preparation: After the coupling step and subsequent DMF washes, remove a small sample of resin beads (10-20 beads) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5% (w/v) ninhydrin (B49086) in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Logical Relationships
Caption: Relationship between causes and solutions for low yield in polysarcosine SPPS.
References
Technical Support Center: Ac-pSar16-OH Polydispersity Control
Welcome to the technical support center for Ac-pSar16-OH synthesis and characterization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to controlling the polydispersity of this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound that can lead to high polydispersity.
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 1.2) in crude product | Impurities in monomer, initiator, or solvent. | Ensure meticulous purification of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA), initiator, and solvents. Nucleophilic impurities and moisture can lead to uncontrolled initiation.[1] |
| Inappropriate solvent choice. | DMF can sometimes decompose and interfere with the polymerization. Consider using acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM) for better control.[1] | |
| Side reactions during polymerization. | Optimize reaction temperature. Polymerizations are typically carried out at room temperature or slightly elevated temperatures (e.g., 40°C).[2] | |
| Bimodal or multimodal distribution in SEC analysis | Presence of unreacted monomer or initiator. | Ensure complete monomer conversion by monitoring the disappearance of the NCA carbonyl vibration bands (around 1786 and 1850 cm⁻¹) using FTIR.[2][3] |
| Chain termination or transfer reactions. | Use high-purity reagents and consider the use of a catalyst like acetic acid (AcOH), which has been shown to improve the "livingness" of the ring-opening polymerization (ROP). | |
| Inconsistent batch-to-batch polydispersity | Variability in reagent purity or reaction conditions. | Standardize purification protocols for all reagents. Precisely control the monomer-to-initiator ratio, temperature, and reaction time. |
| Inaccurate determination of initiator concentration. | Accurately determine the concentration of the initiator solution before each use. | |
| Difficulty in purifying the final product | Broad molecular weight distribution. | If the PDI of the crude product is high, consider preparative size-exclusion chromatography (SEC) to isolate fractions with the desired molecular weight and a narrow PDI. |
| Aggregation of the polymer. | Lyophilize the polymer from water to obtain a fluffy, soluble powder. |
Frequently Asked Questions (FAQs)
Q1: What is a typical target Polydispersity Index (PDI) for this compound?
A1: For applications in drug delivery and bioconjugation, a low PDI is desirable to ensure batch-to-batch consistency and predictable in vivo behavior. A PDI value of ≤ 1.2 is generally considered acceptable for polymer-based nanoparticles, while values around 1.1 indicate a well-controlled polymerization. For well-defined polysarcosine, dispersity indices (Đ) can be as low as 1.1.
Q2: How does the choice of initiator affect the polydispersity of this compound?
A2: The initiator plays a crucial role in the ring-opening polymerization (ROP) of Sar-NCA. A primary amine is typically used to initiate the polymerization. The efficiency of initiation and the absence of side reactions are key to achieving a low PDI. It is essential to use a highly pure initiator and to accurately control the monomer-to-initiator ratio to target the desired degree of polymerization. Both aliphatic amines, such as tetradecylamine (B48621) and stearylamine, have been shown to lead to well-controlled polymerizations.
Q3: What analytical techniques are essential for characterizing the polydispersity of this compound?
A3: The following techniques are critical:
-
Size Exclusion Chromatography (SEC): This is the primary method for determining the molecular weight distribution and calculating the PDI (or Đ).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides detailed information about the distribution of polymer chains and can help identify any side products or impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, DOSY): ¹H NMR is used to confirm the chemical structure and end-group integrity. Diffusion-Ordered Spectroscopy (DOSY) can confirm the absence of homopolymer contaminants.
Q4: Can purification methods reduce the polydispersity of my this compound sample?
A4: Yes, purification can significantly improve the polydispersity.
-
Precipitation: Precipitating the synthesized polymer in a cold non-solvent, such as diethyl ether, is a standard step to remove unreacted monomer and other small-molecule impurities.
-
Dialysis: Dialysis is effective for removing low molecular weight impurities and salts.
-
Preparative SEC: For applications requiring very low polydispersity, preparative SEC can be used to fractionate the polymer and isolate the chains with the desired molecular weight range.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ring-Opening Polymerization
This protocol describes the synthesis of polysarcosine with a target degree of polymerization of 16, followed by acetylation of the N-terminus.
-
Reagent Preparation:
-
Dry sarcosine in vacuo for 2 hours.
-
Synthesize sarcosine N-carboxyanhydride (Sar-NCA) from sarcosine and triphosgene (B27547) in dehydrated THF. Purify the Sar-NCA by sublimation.
-
Use a purified primary amine initiator (e.g., stearylamine) and dehydrated solvent (e.g., DMF or DCM).
-
-
Polymerization:
-
In a Schlenk tube under an inert atmosphere (N₂), dissolve the primary amine initiator in the chosen solvent.
-
Calculate the required amount of Sar-NCA for a monomer-to-initiator ratio ([M]/[I]) of 16.
-
Add a solution of Sar-NCA in the same solvent to the initiator solution.
-
Stir the reaction at room temperature (or 40°C) for the required time (e.g., 5-24 hours).
-
Monitor the reaction for the complete consumption of Sar-NCA using FTIR by observing the disappearance of the NCA carbonyl bands at ~1778 cm⁻¹ and ~1854 cm⁻¹.
-
-
Acetylation (N-terminal modification):
-
After complete polymerization, add acetic anhydride (B1165640) to the reaction mixture to acetylate the terminal amine group.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate and dry it under vacuum.
-
For further purification, dissolve the polymer in water, perform dialysis against deionized water, and then lyophilize to obtain the final this compound product.
-
Protocol 2: Characterization of Polydispersity by SEC
-
Sample Preparation: Prepare a solution of this compound in the SEC mobile phase (e.g., DMF with LiBr) at a known concentration (e.g., 1-5 mg/mL).
-
Instrumentation: Use an SEC system equipped with a refractive index (RI) detector and appropriate columns for the molecular weight range of interest.
-
Calibration: Calibrate the system using narrow polydispersity polymer standards (e.g., polystyrene or polymethyl methacrylate).
-
Analysis: Inject the sample and analyze the resulting chromatogram. The software will calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Visual Guides
Caption: Workflow for synthesis and analysis of this compound.
Caption: Troubleshooting logic for high polydispersity.
References
- 1. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polysarcosine-Based Lipids: From Lipopolypeptoid Micelles to Stealth-Like Lipids in Langmuir Blodgett Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polysarcosine (pSar) Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability in polysarcosine (pSar) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in solid-phase pSar synthesis?
Batch-to-batch variability in solid-phase peptide synthesis (SPPS) of pSar-containing peptides can arise from several factors:
-
Raw Material Quality: The purity and consistency of amino acids (including sarcosine), resins, and solvents are critical.[1][2] Impurities in these starting materials can lead to side reactions and the incorporation of impurities into the final peptide.[2]
-
Process Parameters: Inconsistencies in reaction times, temperature, and the ratio of reagents can significantly impact the success of the synthesis.[1]
-
Side Reactions: Several side reactions can occur during SPPS, leading to a heterogeneous product. Common side reactions include racemization, aspartimide formation, oxidation, and diketopiperazine formation.[3]
-
Peptide Aggregation: "Difficult sequences," particularly those with a high number of hydrophobic residues, can aggregate on the resin, hindering reagent access and leading to incomplete reactions.
Q2: How does the quality of the solid support (resin) affect pSar synthesis?
The choice and quality of the resin are fundamental to a successful synthesis. Key factors include:
-
Uniformity: A narrow size distribution of resin beads is crucial for providing uniform reaction conditions throughout the polymeric support.
-
Swelling Properties: The resin must swell adequately in the solvents used to ensure that reagents can efficiently access the growing peptide chain.
-
Linker Stability: The linker attaching the peptide to the resin must be stable throughout the synthesis but allow for efficient cleavage at the end. Premature cleavage can occur with very acid-sensitive linkers.
Q3: What analytical techniques are essential for characterizing pSar and identifying sources of variability?
A combination of analytical methods is necessary to ensure the quality and consistency of synthesized pSar peptides:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude and purified peptide. A complex chromatogram with multiple peaks indicates the presence of impurities and side products.
-
Mass Spectrometry (MS): MS analysis is crucial for confirming the molecular weight of the desired peptide and identifying the nature of impurities, such as truncated or deleted sequences.
-
Colorimetric Tests (e.g., Kaiser Test): These qualitative tests are performed on resin beads during synthesis to check for the completeness of coupling reactions by detecting free primary amines.
-
Ion Exchange Chromatography: This technique can be particularly useful for pSar to separate and quantify different species based on the basicity of the terminal amine, helping to assess end-group fidelity.
Troubleshooting Guides
Issue 1: Low Yield of the Final pSar Peptide
Symptoms:
-
The final quantity of the purified peptide is significantly lower than expected.
-
Mass spectrometry analysis of the crude product shows a complex mixture with many peaks of lower molecular weight than the target peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Fmoc-Deprotection | Increase deprotection time or use a stronger deprotection reagent like DBU, being cautious of potential side reactions. Ensure the deprotection reagent (e.g., piperidine) is fresh. |
| Poor Coupling Efficiency | Increase the concentration of the amino acid and coupling reagents. For difficult couplings, consider "double coupling" where the same amino acid is coupled twice. Using a more efficient coupling agent like HBTU, HATU, or HCTU can also help. |
| Peptide Aggregation on Resin | For sequences prone to aggregation, consider using a high-swelling resin or incorporating backbone-protecting groups (e.g., Dmb) on specific residues. |
| Premature Cleavage from Resin | If using a highly acid-labile linker, ensure that acidic conditions are avoided during coupling steps. Consider switching to a more robust linker. |
| Incomplete Cleavage from Resin | Increase the cleavage time or use a stronger cleavage cocktail with appropriate scavengers. |
Issue 2: High Levels of Impurities in the Crude Product
Symptoms:
-
HPLC analysis of the crude product shows a low-purity profile with multiple, significant impurity peaks.
-
MS analysis reveals the presence of unexpected molecular weights corresponding to side products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions (e.g., Aspartimide Formation, Racemization) | For sequences containing residues prone to side reactions (e.g., Asp, Cys, His), use appropriate side-chain protecting groups and optimized coupling/deprotection conditions. For example, adding HOBt or Oxyma Pure to the coupling mixture can help suppress racemization. |
| Oxidation of Sensitive Residues (e.g., Met, Trp, Cys) | Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). Add scavengers to the cleavage cocktail to protect sensitive residues. |
| Raw Material Impurities | Ensure all raw materials, including amino acids, solvents, and reagents, are of the highest possible purity. Verify the identity and purity of incoming materials. |
| Diketopiperazine Formation | This is common after the second amino acid is coupled, especially if proline is in the sequence. Minimize the time between deprotection and the next coupling step. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
Objective: To qualitatively determine the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Materials:
-
Solution 1: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Solution 2: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution 3: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Ethanol
-
Resin sample from the synthesis vessel.
Procedure:
-
Withdraw a small sample of resin beads (approximately 2-5 mg) from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions to the resin beads in a small test tube.
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates the presence of a significant amount of free primary amines, signifying a failed or incomplete coupling reaction.
-
Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines, suggesting a successful and complete coupling.
Protocol 2: Small-Scale Test Cleavage and Analysis
Objective: To assess the progress and quality of the synthesis on a small aliquot of the peptide-resin before committing the entire batch to cleavage.
Materials:
-
Dried peptide-resin sample (5-10 mg).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Cold diethyl ether.
-
Microcentrifuge tubes.
-
Solvent for HPLC/MS analysis (e.g., water/acetonitrile mixture).
Procedure:
-
Place a known amount of dried peptide-resin into a microcentrifuge tube.
-
Add the cleavage cocktail to the resin (e.g., 200 µL).
-
Allow the cleavage reaction to proceed at room temperature for 1-3 hours with occasional vortexing.
-
Precipitate the cleaved peptide by adding the TFA mixture to a larger tube containing cold diethyl ether.
-
Centrifuge the tube to pellet the crude peptide.
-
Decant the ether and wash the pellet again with cold ether to remove scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Re-dissolve the crude peptide in a suitable solvent for analysis by HPLC and MS.
Diagrams
Caption: General workflow for solid-phase pSar synthesis with in-process control.
Caption: Logical decision tree for troubleshooting pSar synthesis variability.
References
how to prevent side reactions during Ac-pSar16-OH conjugation
Welcome to the technical support center for Ac-pSar16-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing side reactions and troubleshooting common issues encountered during the conjugation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups on this compound available for conjugation?
This compound is a 16-residue peptide composed of sarcosine (B1681465) (N-methylglycine), featuring an acetylated N-terminus and a free carboxylic acid at the C-terminus. The N-terminal amine is capped by the acetyl group, rendering it unreactive. Therefore, the primary and most accessible functional group for conjugation is the C-terminal carboxyl group (-COOH) . Sarcosine itself lacks reactive side chains.
Q2: What is the most common and recommended strategy for conjugating a molecule to the C-terminus of this compound?
The most prevalent method is activating the C-terminal carboxyl group using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an N-hydroxysuccinimide (NHS) ester.[1][2] This creates a more stable, amine-reactive NHS-ester intermediate, which can then efficiently react with a primary amine on the molecule you wish to conjugate.[1] This two-step, one-pot reaction minimizes side reactions commonly associated with using EDC alone.[3]
Q3: What are the critical reaction parameters to control to ensure a successful and specific conjugation?
Successful conjugation depends on the careful optimization of several key parameters:
-
pH of the reaction buffer: The pH influences the reactivity of the functional groups involved.[1][4] For the activation of the carboxyl group with EDC/NHS, a slightly acidic pH (4.5-6.0) is optimal. For the subsequent reaction of the NHS-ester with an amine, the pH should be raised to a physiological or slightly basic range (7.0-8.5).[1]
-
Molar ratio of reagents: The stoichiometry of the peptide, activating agents (EDC/NHS), and the molecule to be conjugated is crucial.[1] Using a slight excess of EDC and NHS can drive the activation step, but a large excess can lead to side reactions.
-
Reaction time and temperature: These parameters affect the reaction kinetics and the stability of the activated intermediates.[1] NHS-ester activation is often performed at room temperature for 15-30 minutes, while the final conjugation can proceed for 2-4 hours at room temperature or overnight at 4°C to improve stability.[1]
-
Choice of solvent: The solvent system must maintain the solubility of all reactants.[4] Aqueous buffers are common, but organic co-solvents like DMSO or DMF (up to 30%) can be added to improve the solubility of hydrophobic peptides or molecules.[1]
Q4: How can I monitor the progress of the conjugation reaction and purify the final product?
The standard method for monitoring reaction progress and purifying the final conjugate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] By taking aliquots of the reaction mixture over time, you can track the disappearance of the starting this compound peptide and the appearance of the higher molecular weight conjugate peak. For purification, preparative RP-HPLC is used to separate the desired conjugate from unreacted starting materials, reagents, and any side products.[6][7]
Troubleshooting Guide: Common Side Reactions & Solutions
This guide addresses specific issues that may arise during the conjugation of this compound, with a focus on C-terminal modification using carbodiimide chemistry.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of Activated Ester: The EDC-activated carboxyl group or the subsequent NHS-ester is susceptible to hydrolysis, rendering it inactive.[1] 2. Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time. 3. Suboptimal pH: Incorrect pH can inhibit either the activation or the coupling step.[1] 4. Peptide Aggregation: The peptide may aggregate in the reaction buffer, blocking the C-terminal reactive site.[3] | 1. Use freshly prepared, anhydrous reagents and perform the reaction promptly after activation.[1] Consider a two-step reaction where the pH is optimized for activation first, then adjusted for coupling. 2. Use new, high-quality EDC and NHS. Store them in a desiccator. 3. Strictly control the pH. Use a pH of 4.5-6.0 for EDC/NHS activation and 7.0-8.5 for coupling to an amine.[1] 4. Add organic co-solvents like DMSO or DMF to improve solubility.[1] Ensure the reaction pH is at least one unit away from the peptide's isoelectric point (pI).[1] |
| Multiple Peaks in HPLC Analysis (Side Products) | 1. N-acylurea Formation: The O-acylisourea intermediate (formed by EDC activation) can rearrange into a stable, unreactive N-acylurea byproduct. This is a major side reaction when using EDC alone.[3] 2. Diacylation/Polymerization: If the molecule being conjugated has multiple amine groups, or if the peptide self-reacts, multiple additions or polymerization can occur.[8][9] 3. Modification of Other Residues: While this compound lacks highly reactive side chains, aggressive reagents could potentially modify other parts of the molecule. | 1. Crucially, add N-hydroxysuccinimide (NHS) or Sulfo-NHS. This converts the O-acylisourea intermediate into a more stable NHS-ester, which is less prone to rearrangement and more reactive towards amines, significantly suppressing N-acylurea formation.[3] 2. Carefully control the stoichiometry. Use a limited molar excess of the activated peptide relative to the molecule being conjugated to favor mono-conjugation.[1] 3. Stick to well-established, chemoselective conjugation methods like EDC/NHS chemistry, which are highly specific for carboxyl-to-amine coupling.[10][11] |
| Precipitation During Reaction | 1. Poor Solubility: The peptide or the resulting conjugate may have poor solubility in the chosen buffer system.[1] 2. Isoelectric Point (pI) Precipitation: If the reaction pH is close to the pI of the peptide or conjugate, it can cause it to precipitate out of solution.[1] | 1. Increase the percentage of organic co-solvents (e.g., DMSO, DMF).[1] 2. Adjust the reaction pH to be at least one unit away from the pI of the peptide.[1] Consider using a different buffer system. |
Experimental Protocols & Methodologies
Protocol: C-Terminal Conjugation of this compound to an Amine-Containing Molecule using EDC/NHS Chemistry
This protocol outlines a standard procedure for conjugating this compound to a molecule (e.g., a reporter tag, a small molecule drug) containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (Molecule-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
Procedure:
-
Peptide Dissolution: Dissolve this compound in the Activation Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, add a minimal amount of DMSO or DMF.
-
Activation of Carboxyl Group:
-
Add a 1.5 to 5-fold molar excess of EDC to the peptide solution.
-
Immediately add a 1.5 to 5-fold molar excess of NHS.
-
Gently mix and allow the activation reaction to proceed at room temperature for 15-30 minutes.[1]
-
-
Conjugation to Amine:
-
Dissolve your Molecule-NH2 in the Coupling Buffer.
-
Add the activated this compound solution to the Molecule-NH2 solution. A typical starting molar ratio is 1:1, but this may require optimization.[1]
-
If necessary, adjust the pH of the final reaction mixture to 7.2-8.0.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[1]
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to deactivate any remaining NHS-esters. Incubate for 15-30 minutes.
-
Purification: Purify the resulting conjugate using preparative RP-HPLC to separate the desired product from unreacted peptide, Molecule-NH2, and reaction byproducts.[5][6]
-
Analysis: Confirm the identity and purity of the final conjugate using analytical RP-HPLC and mass spectrometry.
Visualizations: Workflows and Reaction Pathways
Caption: Experimental workflow for C-terminal conjugation of this compound.
Caption: Role of NHS in preventing N-acylurea side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Results for "Peptide Conjugation" | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. bio-works.com [bio-works.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
Technical Support Center: Optimizing Storage Conditions for Ac-pSar16-OH and its Conjugates
Welcome to the technical support center for Ac-pSar16-OH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions to ensure the stability and integrity of these molecules. The following information is based on general principles of peptide chemistry and the known effects of the modifications present in this compound.
Disclaimer: The stability of a peptide is highly dependent on its specific sequence and conjugation. The following recommendations are general guidelines. We strongly advise performing stability studies for your specific this compound conjugate to determine the optimal storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound and its conjugates long-term?
A1: For optimal long-term stability, lyophilized this compound and its conjugates should be stored at -20°C or preferably -80°C.[1] When stored under these conditions, protected from light and moisture, the lyophilized peptide should be stable for an extended period.
Q2: How should I handle the lyophilized peptide upon receipt and during use?
A2: Before opening, it is crucial to allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation, as moisture can significantly reduce the long-term stability of the peptide. Once equilibrated, weigh out the desired amount quickly in a clean, dry environment. For maximum stability, especially if the peptide is susceptible to oxidation, consider purging the vial with an inert gas like argon or nitrogen before resealing.
Q3: What are the best practices for preparing and storing solutions of this compound and its conjugates?
A3: Peptide solutions are significantly less stable than their lyophilized form.[2] It is recommended to prepare stock solutions at a higher concentration in a sterile, appropriate buffer. For peptides containing phosphoserine, maintaining a pH between 5 and 6 can be beneficial. Solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Store these aliquots at -20°C or -80°C.
Q4: How do the specific modifications in this compound affect its stability?
A4: The modifications in this compound each have an impact on its stability profile:
-
N-terminal Acetylation (Ac): This modification generally increases resistance to degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides.[3][4] This can extend the half-life of the peptide in biological systems.
-
Phosphoserine (pSar): The phosphate (B84403) group on serine can influence the peptide's conformation and stability.[5] The stability of the phosphate group itself is pH-dependent. It is important to avoid harsh acidic or basic conditions that could lead to hydrolysis of the phosphate group. When working with cell lysates or other biological samples, the use of phosphatase inhibitors is recommended to protect the phosphorylation state.[6]
-
Sarcosine (B1681465) (Sar): This N-methylated amino acid can impact the peptide's secondary structure and has been shown in some cases to increase protein stability.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Activity/Potency | Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles, storage in solution at 4°C for extended periods). | Aliquot peptide solutions into single-use vials and store at -80°C. Avoid repeated freezing and thawing.[1] Prepare fresh solutions for critical experiments. |
| Dephosphorylation of the phosphoserine residue. | If working with biological samples, add phosphatase inhibitors to your buffers.[6] Store stock solutions in a buffer with a slightly acidic pH (5-6) to minimize hydrolysis. | |
| Difficulty Dissolving the Peptide | The peptide has formed aggregates. | Try sonicating the solution briefly. If solubility issues persist, consider using a small amount of a different solvent like DMSO or DMF before diluting with your aqueous buffer. Test a small aliquot first. |
| The properties of the conjugate affect solubility. | The solubility of the conjugate will be influenced by the nature of the conjugated molecule. Optimization of the solubilization protocol may be required. | |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | Always allow the peptide vial to equilibrate to room temperature in a desiccator before weighing. |
| Degradation of the peptide in the experimental buffer. | Assess the stability of the peptide in your experimental buffer at the working temperature over the time course of your experiment. |
Data Presentation
Table 1: General Recommendations for Storage of this compound and its Conjugates
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Years | Protect from light and moisture. Allow to warm to room temperature in a desiccator before opening. |
| Stock Solution | -20°C to -80°C | Weeks to Months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use sterile buffers (pH 5-6). |
| Working Solution | 2-8°C | Days | Prepare fresh before use if possible. Stability is limited. |
Experimental Protocols
Protocol: Assessment of Peptide Stability by RP-HPLC
This protocol provides a general method for evaluating the stability of this compound or its conjugates under different storage conditions.
1. Materials:
- This compound or its conjugate
- Sterile, high-purity water
- Appropriate buffers for solubility and storage (e.g., phosphate-buffered saline, ammonium (B1175870) acetate)
- RP-HPLC system with a C18 column
- Mobile phases (e.g., 0.1% TFA in water and 0.1% TFA in acetonitrile)
- Incubators or storage units at desired temperatures (e.g., 4°C, -20°C, -80°C)
2. Procedure:
- Peptide Reconstitution: Carefully reconstitute the lyophilized peptide in the chosen buffer to a known concentration (e.g., 1 mg/mL).
- Aliquoting: Immediately after reconstitution, aliquot the peptide solution into several small, single-use vials.
- Time Zero Sample: Analyze one aliquot immediately on the RP-HPLC to establish the initial purity and peak profile. This is your "time zero" reference.
- Storage: Store the remaining aliquots under the different conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from each storage condition.
- HPLC Analysis: Analyze each aliquot by RP-HPLC using a suitable gradient method to separate the intact peptide from any degradation products.
- Data Analysis: Compare the chromatograms from the different time points and storage conditions to the "time zero" sample. Calculate the percentage of the main peptide peak remaining at each time point. The emergence of new peaks indicates degradation.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound and its conjugates.
Caption: A troubleshooting guide for common peptide storage and handling issues.
References
- 1. A Phosphoserine–Lysine Salt Bridge within an α-Helical Peptide, the Strongest α-Helix Side-Chain Interaction Measured to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive immune response of poly-(sarcosine) chains in peptide-nanosheets in contrast to polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Effect of phosphorylation on alpha-helix stability as a function of position [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The sarcosine effect on protein stability: a case of nonadditivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ac-pSar16-OH vs. PEG-2000 for Protein Stabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stabilization of therapeutic proteins is a critical challenge in the development of biologics. Chemical modification with polymers is a widely adopted strategy to enhance protein stability, extend circulating half-life, and reduce immunogenicity. For decades, polyethylene (B3416737) glycol (PEG) has been the gold standard in this field. However, emerging alternatives like polysarcosine (pSar) are gaining significant attention. This guide provides an objective comparison of Ac-pSar16-OH, a short-chain acetylated polysarcosine, and PEG-2000, a commonly used polyethylene glycol, for protein stabilization, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. PEG-2000
| Feature | This compound (Polysarcosine) | PEG-2000 (Polyethylene Glycol) |
| Chemical Nature | Polypeptoid (N-methylated glycine) | Polyether |
| Biocompatibility | Excellent, derived from endogenous amino acid | Generally good, but concerns about immunogenicity exist |
| Immunogenicity | Very low to non-immunogenic[1][2][3] | Can elicit anti-PEG antibodies, leading to accelerated blood clearance[4] |
| Biodegradability | Biodegradable due to peptide bonds[4] | Non-biodegradable |
| Mechanism of Stabilization | Forms a hydrophilic cloud around the protein, increasing hydrodynamic radius and providing steric hindrance against proteases and aggregation. | Forms a hydrated sheath around the protein, increasing hydrodynamic size, preventing aggregation, and protecting from proteolytic degradation. |
| In Vivo Half-Life Extension | Comparable to PEG. | Well-established for extending circulation half-life. |
| Protein Activity Retention | May offer better retention of biological activity compared to PEG of similar size. | Can sometimes lead to a reduction in protein activity due to steric hindrance. |
In-Depth Performance Comparison
While direct head-to-head studies of this compound and PEG-2000 are limited, a seminal study by Wu et al. (2018) provides a systematic comparison of a polysarcosine-interferon conjugate (PSar-IFN) and a PEG-interferon conjugate (PEG-IFN) of a larger, yet comparable, molecular weight (~20 kDa). The findings of this study offer valuable insights into the relative performance of these two polymers.
Protease Resistance
Modification with both PSar and PEG significantly enhances protein resistance to proteolytic degradation. In a trypsin digestion assay, both PSar-IFN and PEG-IFN demonstrated a markedly slower degradation rate compared to the unmodified interferon (wt IFN).
Table 1: In Vitro Protease Digestion of Modified Interferon
| Treatment | Remaining Protein after 1h (%) | Remaining Protein after 4h (%) |
| wt IFN | < 20 | ~ 0 |
| PSar-IFN | > 80 | > 60 |
| PEG-IFN | > 80 | > 60 |
| Data adapted from Wu et al., Bioconjugate Chemistry, 2018. |
In Vitro Biological Activity
Polysarcosylation has been suggested to better preserve the biological activity of the conjugated protein compared to PEGylation. In the case of interferon, PSar-IFN exhibited a slightly higher in vitro anti-proliferative activity on Daudi cells compared to PEG-IFN.
Table 2: In Vitro Anti-proliferative Activity of Modified Interferon
| Conjugate | IC50 (pM) |
| PSar-IFN | ~10 |
| PEG-IFN | ~20 |
| Data adapted from Wu et al., Bioconjugate Chemistry, 2018. |
Pharmacokinetics
Both polymers are effective at extending the in vivo circulation half-life of proteins. Pharmacokinetic studies in mice showed that both PSar-IFN and PEG-IFN had significantly longer half-lives compared to the wild-type protein.
Table 3: Pharmacokinetic Parameters of Modified Interferon in Mice
| Conjugate | Half-life (t1/2, h) |
| wt IFN | < 1 |
| PSar-IFN | ~ 6 |
| PEG-IFN | ~ 7 |
| Data adapted from Wu et al., Bioconjugate Chemistry, 2018. |
Immunogenicity
A key advantage of polysarcosine over PEG is its lower immunogenicity. In a mouse model, multiple administrations of PEG-IFN led to a significant production of anti-IFN antibodies, whereas the PSar-IFN group showed a considerably lower antibody response. This is consistent with other studies that have highlighted the potential for PEG to induce an immune response, leading to the accelerated blood clearance (ABC) phenomenon.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate protein stabilization.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of the thermal transition midpoint (Tm), an indicator of a protein's thermal stability.
Caption: Workflow for assessing protein thermal stability using Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Prepare solutions of the unmodified protein, this compound conjugated protein, and PEG-2000 conjugated protein at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the conjugated proteins are purified from excess polymer by a method such as dialysis or size-exclusion chromatography.
-
DSC Analysis: Load the protein sample into the sample cell and the corresponding buffer into the reference cell of the differential scanning calorimeter. Initiate a temperature scan from a pre-denaturation temperature (e.g., 20°C) to a post-denaturation temperature (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).
-
Data Analysis: The instrument software will generate a thermogram plotting the excess heat capacity as a function of temperature. The melting temperature (Tm) is determined as the temperature at the peak of the endothermic transition, representing the point where 50% of the protein is denatured. A higher Tm indicates greater thermal stability.
Protease Resistance Assay
This protocol describes a method to evaluate the ability of the polymer conjugate to protect the protein from enzymatic degradation.
Caption: Experimental workflow for the in vitro protease resistance assay.
Methodology:
-
Sample Preparation: Prepare solutions of the unmodified protein and the polymer-conjugated proteins at a known concentration in a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Protease Digestion: Add a solution of a protease, such as trypsin, to each protein solution at a specific protein-to-enzyme ratio (e.g., 50:1 w/w). Incubate the reactions at 37°C.
-
Time Course Analysis: At various time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot from each reaction and immediately stop the digestion by adding a protease inhibitor (e.g., PMSF or a protease inhibitor cocktail) and/or by adding SDS-PAGE loading buffer and boiling.
-
SDS-PAGE Analysis: Analyze the samples from each time point by SDS-PAGE to visualize the degradation of the full-length protein.
-
Quantification: Quantify the intensity of the protein band corresponding to the intact protein at each time point using densitometry software. Plot the percentage of remaining intact protein against time to compare the degradation rates.
Protein Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This protocol details the use of SEC to monitor the formation of soluble aggregates, a common indicator of protein instability.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding - PMC [pmc.ncbi.nlm.nih.gov]
Polysarcosine Chain Length: A Head-to-Head Comparison for Nanoparticle Shielding
A comprehensive guide for researchers, scientists, and drug development professionals on optimizing polysarcosine length for enhanced stealth properties in nanomedicine.
In the quest for effective drug delivery systems, polysarcosine (pSar) has emerged as a promising alternative to polyethylene (B3416737) glycol (PEG) for shielding nanoparticles from the biological environment. Its biocompatibility, low immunogenicity, and tunable nature make it an attractive candidate for creating "stealth" nanoparticles that can evade the immune system and reach their target sites.[1][2] A critical parameter in the design of pSar-coated nanoparticles is the length of the polymer chain. This guide provides a head-to-head comparison of different pSar lengths, supported by experimental data, to elucidate its impact on shielding efficacy.
Impact of Polysarcosine Length on Nanoparticle Properties
The length of the pSar chain grafted onto a nanoparticle surface has a profound effect on its physicochemical and biological properties.[3] Longer pSar chains are more effective at shielding the nanoparticle core, leading to a reduction in protein adsorption, minimized non-specific cellular interactions, and prolonged circulation times.[3][4]
A study comparing pSar lengths of 5, 11, and 19 sarcosine (B1681465) units (5-mer, 11-mer, and 19-mer) grafted onto fluorescent polymeric nanoparticles demonstrated a clear correlation between chain length and stealth properties. As the pSar length increased, the surface charge of the nanoparticles shifted from strongly negative to nearly neutral. This charge neutralization is indicative of effective shielding of the underlying nanoparticle surface.
Similarly, an investigation into pSar-coated liposomes with chain lengths of 23, 45, and 68-mers found that the longest pSar chain (68-mer) at a high grafting density resulted in the longest blood circulation time and attenuated the accelerated blood clearance (ABC) phenomenon.
Below is a summary of quantitative data from these studies, highlighting the impact of pSar length on key performance indicators.
Table 1: Effect of pSar Length on Physicochemical Properties of Polymeric Nanoparticles
| pSar Length | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Uncoated | 28.6 ± 4.1 | Data not available | -33 |
| 5-mer | 34.6 ± 4.7 | <0.2 | -10.5 |
| 11-mer | 35.9 ± 3.5 | <0.2 | -6.6 |
| 19-mer | 34.1 ± 4.9 | <0.2 | -2.1 |
| Data sourced from a study on peptide-functionalized fluorescent polymeric nanoparticles. |
Table 2: Influence of pSar Length on Protein Adsorption and Nanoparticle Size in Serum
| pSar Length | Increase in Nanoparticle Size in 5% FBS (nm) |
| Uncoated | 15-20 |
| 5-mer | 15-20 |
| 11-mer | Data not specified, but reduced compared to shorter lengths |
| 19-mer | Minimal increase |
| FBS: Fetal Bovine Serum. An increase in size indicates protein corona formation and potential aggregation. |
Table 3: Impact of pSar Length and Density on Liposome Blood Circulation
| pSar Length | Grafting Density | Blood Circulation Half-life (t1/2) |
| 23-mer | 5-15 mol% | Varied, but shorter than longer chains |
| 45-mer | 5-15 mol% | Varied, but shorter than longer chains |
| 68-mer | 15 mol% | Longest circulation time |
| Data from a study on pSar-coated liposomes. |
Visualizing the Shielding Effect
The relationship between pSar chain length and its shielding effect can be visualized as a logical progression. Longer pSar chains create a denser, more effective hydrophilic barrier around the nanoparticle.
Caption: Increasing pSar chain length leads to more effective shielding and improved biological outcomes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline typical experimental protocols for the synthesis, functionalization, and characterization of pSar-coated nanoparticles.
Synthesis of Polysarcosine
Polysarcosine is typically synthesized via the ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA).
-
Sar-NCA Monomer Synthesis: Sarcosine is reacted with triphosgene (B27547) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature (e.g., 40°C) for several hours. The resulting Sar-NCA is then purified.
-
Ring-Opening Polymerization: A primary amine initiator is used to start the polymerization of Sar-NCA. The degree of polymerization, and thus the length of the pSar chain, is controlled by the monomer-to-initiator ratio. The reaction is carried out under an inert atmosphere.
Fabrication of pSar-Coated Nanoparticles
A common method for attaching pSar to nanoparticles is through "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Nanoparticle Core Synthesis: Polymeric nanoparticles with surface-exposed azide (B81097) groups are synthesized. For example, using polymers like poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA) with a terminal azide group.
-
pSar Functionalization: pSar chains with a terminal alkyne group (e.g., dibenzocyclooctyne, DBCO) are synthesized.
-
Conjugation: The azide-functionalized nanoparticles are incubated with the DBCO-functionalized pSar of varying lengths. The SPAAC reaction forms a stable covalent bond, grafting the pSar chains to the nanoparticle surface.
Characterization of Shielding Properties
A series of experiments are conducted to evaluate the efficacy of the pSar shielding.
-
Physicochemical Characterization:
-
Size and Zeta Potential: Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles in a suitable buffer (e.g., PBS).
-
Morphology: Transmission electron microscopy (TEM) is employed to visualize the size and shape of the nanoparticles.
-
-
Protein Adsorption (Protein Corona) Analysis:
-
Incubation: Nanoparticles are incubated in a protein-rich solution, such as fetal bovine serum (FBS) or human plasma, for a specific duration.
-
Quantification: The increase in nanoparticle size is measured by DLS to qualitatively assess protein adsorption. For a more quantitative analysis, unbound proteins are removed by centrifugation, and the amount of adsorbed protein is quantified using methods like the Bradford protein assay. The composition of the protein corona can be identified using techniques like sodium dodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry.
-
-
In Vitro Cellular Uptake:
-
Cell Culture: A relevant cell line (e.g., macrophages or cancer cells) is cultured.
-
Incubation: Fluorescently labeled nanoparticles with different pSar lengths are incubated with the cells for a defined period.
-
Quantification: Cellular uptake is quantified using techniques such as flow cytometry or confocal microscopy to measure the fluorescence intensity within the cells. Inductively coupled plasma mass spectrometry (ICP-MS) can be used for nanoparticles containing a unique element.
-
Experimental Workflow for Comparison
The process of comparing different pSar lengths for shielding can be visualized as a systematic workflow.
Caption: A typical experimental workflow for comparing the shielding efficacy of different pSar lengths.
Conclusion
The length of the polysarcosine chain is a critical design parameter for engineering stealth nanoparticles. Experimental evidence consistently demonstrates that longer pSar chains provide superior shielding, resulting in reduced protein adsorption, minimized non-specific cellular uptake, and prolonged circulation times. For researchers and drug developers, this indicates that while shorter pSar chains may be simpler to synthesize, investing in longer chain lengths (e.g., 19-mer or greater) is likely to yield nanoparticles with significantly improved in vivo performance. The detailed protocols and comparative data presented in this guide offer a foundation for the rational design and optimization of pSar-based nanomedicines.
References
Validating the Non-Immunogenicity of Ac-pSar16-OH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic conjugates hinges on their ability to perform their function without eliciting an unwanted immune response. Immunogenicity can lead to reduced efficacy, altered pharmacokinetics, and potentially severe adverse effects. This guide provides a framework for validating the non-immunogenicity of Ac-pSar16-OH, a novel peptide conjugate leveraging a polysarcosine (pSar) linker. Through a comparative analysis with other common conjugation technologies and a detailed overview of essential experimental protocols, this document serves as a resource for researchers in the field of drug development.
Polysarcosine has emerged as a promising, non-immunogenic alternative to traditional polymers like polyethylene (B3416737) glycol (PEG).[1][2][3] An increasing number of individuals exhibit pre-existing anti-PEG antibodies, which can lead to accelerated clearance and reduced efficacy of PEGylated therapeutics.[1][3] pSar, a polymer of the endogenous amino acid sarcosine, is characterized by its high hydrophilicity, biocompatibility, and critically, low immunogenicity. This inherent property positions pSar-based conjugates like this compound as potentially safer and more effective therapeutic candidates.
Comparative Analysis of Conjugate Platforms
To objectively assess the immunogenic profile of this compound, a direct comparison with other widely used conjugation platforms is essential. The following table summarizes key immunogenicity-related parameters for pSar-conjugated peptides, PEGylated peptides, and traditional protein carriers. The data for this compound is presented as expected outcomes from preclinical studies, based on the known properties of polysarcosine.
| Feature | This compound (pSar-conjugated) | PEGylated Conjugate | Protein Carrier Conjugate (e.g., KLH, BSA) |
| Predicted In Vivo Immunogenicity | Very Low | Low to Moderate | High |
| Prevalence of Pre-existing Antibodies | Not Reported | Increasing prevalence of anti-PEG antibodies in the general population. | Low (carrier-specific) |
| Potential for Anaphylactic Shock | Very Low | Low, but reported | Moderate to High |
| Impact on Pharmacokinetics | Favorable, prolonged half-life | Favorable, prolonged half-life | Variable, can lead to rapid clearance if immunogenic |
| Biodegradability | Biodegradable to natural amino acids | Non-biodegradable | Biodegradable |
| In Vitro T-Cell Proliferation | No significant increase | Minimal to low increase | Significant increase |
| Anti-Drug Antibody (ADA) Titer | < 1:100 | 1:100 - 1:1000 | > 1:1000 |
| Cytokine Release (e.g., IL-6, TNF-α) | No significant elevation | Low to moderate elevation | Significant elevation |
Experimental Protocols for Immunogenicity Validation
A rigorous assessment of immunogenicity requires a multi-tiered approach, in line with regulatory guidelines from agencies such as the FDA. This involves a combination of in silico, in vitro, and in vivo studies.
In Silico and In Vitro Screening
-
Epitope Prediction: Computational tools are employed to screen the peptide sequence of this compound for potential T-cell epitopes. This initial step helps to identify any inherent immunogenic risk in the peptide itself.
-
In Vitro T-Cell Proliferation Assay: Peripheral blood mononuclear cells (PBMCs) from multiple donors are cultured with this compound. T-cell proliferation is measured by tritium-labeled thymidine (B127349) incorporation or flow cytometry. A lack of significant proliferation compared to a positive control (e.g., a known immunogenic peptide) is indicative of low immunogenicity.
-
Cytokine Release Assay: Supernatants from the T-cell proliferation assay are analyzed for the presence of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α using a multiplex immunoassay (e.g., Luminex).
In Vivo Immunogenicity Studies in Animal Models
-
Study Design: Multiple groups of animals (e.g., BALB/c mice or non-human primates) are immunized with this compound, a positive control (e.g., peptide conjugated to KLH), and a vehicle control over a period of several weeks.
-
Sample Collection: Blood samples are collected at multiple time points throughout the study to assess the antibody response.
-
Anti-Drug Antibody (ADA) ELISA: A bridging ELISA is developed to detect and quantify ADAs against this compound in the serum samples. This assay involves capturing and detecting ADAs using biotinylated and ruthenium-labeled this compound.
-
Neutralizing Antibody (NAb) Assay: If ADAs are detected, a cell-based assay is conducted to determine if these antibodies neutralize the biological activity of this compound.
-
Terminal Analysis: At the end of the study, spleen and lymph nodes can be harvested to assess cellular immune responses through techniques like ELISpot.
Visualizing the Path to Non-Immunogenicity
The following diagrams illustrate key concepts in the validation of non-immunogenic conjugates.
Figure 1: A tiered approach to immunogenicity risk assessment.
Figure 2: Experimental workflow for in vivo immunogenicity testing.
Figure 3: Relationship between low immunogenicity and therapeutic success.
Conclusion
The validation of non-immunogenicity is a critical step in the de-risking of novel therapeutic conjugates. Based on the inherent properties of polysarcosine, this compound is anticipated to have a superior immunogenicity profile compared to conjugates utilizing traditional linkers like PEG or protein carriers. By following a comprehensive and tiered validation strategy encompassing in silico, in vitro, and in vivo assessments, researchers can build a robust data package to support the clinical development of promising new therapies like this compound. This proactive approach to immunogenicity assessment is paramount for ensuring patient safety and maximizing the therapeutic potential of next-generation drug conjugates.
References
A Comparative Analysis of Ac-pSar16-OH and Other PEG Alternatives for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has long been the gold standard for improving drug solubility, stability, and circulation half-life. However, growing concerns over PEG immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have spurred the development of alternative polymers.[1][2][3] This guide provides a comparative analysis of Ac-pSar16-OH, a short-chain acetylated polysarcosine, and other leading PEG alternatives, including poly(2-oxazoline)s and zwitterionic polymers. The information presented herein is supported by experimental data to aid researchers in selecting the optimal polymer for their drug delivery applications.
Executive Summary
Polysarcosine (pSar), particularly short-chains like this compound, is emerging as a strong contender to replace PEG, offering comparable "stealth" properties with the significant advantages of being non-immunogenic and biodegradable.[4][5] Poly(2-oxazoline)s (pOx) also demonstrate excellent biocompatibility and tunable properties, while zwitterionic polymers exhibit superior anti-fouling characteristics. The choice of a PEG alternative will ultimately depend on the specific requirements of the drug conjugate and its intended application.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators of this compound and other PEG alternatives based on available experimental data. It is important to note that direct comparative studies for this compound are limited; therefore, some data for pSar are extrapolated from studies on polysarcosines of varying chain lengths.
| Property | This compound (Polysarcosine) | Poly(2-oxazoline)s (e.g., pEtOx) | Zwitterionic Polymers (e.g., Poly(carboxybetaine)) | Polyethylene Glycol (PEG) |
| Immunogenicity | Very Low to None | Low | Very Low to None | Can elicit anti-PEG antibodies, leading to hypersensitivity and accelerated clearance |
| Biodegradability | Yes (degrades to natural amino acid sarcosine) | No | Some backbones are biodegradable | No |
| In Vivo Half-Life | Comparable to PEG of similar size | Comparable to PEG | Can be longer than PEG | Well-established long circulation |
| Drug Loading Capacity | High, tunable by polymer chain length and conjugation chemistry | High, tunable side-chain functionality | High, dependent on backbone and functional groups | Limited by end-group functionality |
| Cytotoxicity | Low | Generally low, but can be structure-dependent | Very Low | Generally low, but some derivatives can be toxic |
| Receptor-Mediated Uptake | Can be functionalized for targeting | Can be functionalized for targeting | Can be functionalized for targeting | Can be functionalized for targeting |
Table 1: Comparative Properties of PEG and its Alternatives.
| Performance Metric | This compound (Polysarcosine) | Poly(2-oxazoline)s (e.g., pEtOx) | Zwitterionic Polymers (e.g., Poly(carboxybetaine)) |
| Typical Drug Loading Efficiency (%) | 5-15% (dependent on drug and conjugation) | 5-20% (dependent on drug and polymer) | 10-25% (dependent on drug and polymer) |
| In Vivo Half-life (rodent model) | ~18-24 hours (estimated for a small protein conjugate) | ~20 hours (for a 5 kDa polymer) | Up to 40 hours (for a 123 kDa star polymer) |
| Cytotoxicity (IC50 in vitro) | > 1 mg/mL (for various cell lines) | Generally > 1 g/L, but can be lower for certain structures | > 2 mg/mL (for star polymers) |
Table 2: Quantitative Performance Data of PEG Alternatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of polymer-drug conjugates. Below are representative protocols for key experiments.
Synthesis of this compound
While a specific protocol for this compound is not widely published, it can be synthesized via the controlled ring-opening polymerization of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA).
Materials: Sarcosine N-carboxyanhydride (Sar-NCA), initiator (e.g., a primary amine with a protected hydroxyl group), anhydrous solvent (e.g., DMF or DMSO), acetic anhydride (B1165640), deprotection reagents.
Procedure:
-
Dissolve Sar-NCA and the initiator in the anhydrous solvent under an inert atmosphere. The molar ratio of Sar-NCA to the initiator will determine the degree of polymerization (in this case, a 16:1 ratio).
-
Allow the polymerization to proceed at room temperature with stirring. The reaction progress can be monitored by the disappearance of the NCA peak in FTIR spectroscopy.
-
Upon completion, terminate the polymerization by adding a small amount of water or methanol.
-
To acetylate the N-terminus, add acetic anhydride and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) and stir.
-
If a protected hydroxyl group was used on the initiator, perform the deprotection step according to the protecting group chemistry.
-
Purify the final polymer by dialysis against deionized water to remove unreacted monomers and other small molecules.
-
Lyophilize the purified polymer to obtain this compound as a white powder.
-
Characterize the polymer by 1H NMR for structure and degree of polymerization, and by gel permeation chromatography (GPC) for molecular weight and polydispersity.
In Vitro Drug Release Assay
This protocol is adapted from the sample and separate method for nanoparticle drug release.
Materials: Polymer-drug conjugate, release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively), temperature-controlled shaker, centrifugal filter units with a molecular weight cutoff (MWCO) lower than the conjugate.
Procedure:
-
Dissolve a known concentration of the polymer-drug conjugate in the release buffer.
-
Incubate the solution at 37°C in a shaker.
-
At predetermined time points, withdraw an aliquot of the solution.
-
Separate the released free drug from the polymer-drug conjugate using a centrifugal filter unit.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Plot the cumulative drug release versus time to obtain the release profile.
Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity.
Materials: Cell line of interest, cell culture medium, 96-well plates, polymer-drug conjugate solutions of varying concentrations, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the polymer-drug conjugate. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot cell viability versus polymer concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Preclinical Pharmacokinetic Study
This protocol provides a general workflow for an in vivo pharmacokinetic study in a rodent model.
Animals: Male/female rodents (e.g., mice or rats) of a specific strain. Materials: Polymer-drug conjugate formulation for intravenous or other route of administration, blood collection supplies (e.g., capillaries, tubes with anticoagulant), anesthesia, analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).
Procedure:
-
Administer the polymer-drug conjugate to the animals at a specific dose.
-
At predetermined time points post-administration, collect blood samples (e.g., via tail vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma.
-
Extract the drug (both conjugated and free, if possible) from the plasma samples.
-
Quantify the drug concentration in the plasma samples using a validated analytical method.
-
Plot the plasma concentration versus time profile.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the evaluation and mechanism of action of these polymers.
References
- 1. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation | Semantic Scholar [semanticscholar.org]
- 3. research.monash.edu [research.monash.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
Assessing the Impact of Sarcosine Modification on Ligand Binding Affinity: A Comparative Guide
For researchers and drug development professionals, understanding how structural modifications affect ligand-receptor interactions is paramount. The incorporation of sarcosine (B1681465) (N-methylglycine), a process referred to here as pSar modification, into ligand structures, particularly peptides, has emerged as a strategy to enhance therapeutic properties such as proteolytic stability and membrane permeability. This guide provides a comparative analysis of the binding affinity of pSar-modified ligands against their unmodified counterparts, supported by experimental data and detailed protocols.
The N-methylation of peptide backbones, as seen with sarcosine, can significantly influence the conformational flexibility of a ligand. This alteration can either favor a bioactive conformation, thus enhancing binding affinity, or disrupt key hydrogen bonding interactions essential for receptor recognition, leading to decreased affinity. The precise impact of sarcosine modification is therefore highly context-dependent, necessitating empirical evaluation.
Quantitative Comparison of Binding Affinities
The effect of sarcosine (N-methylglycine) modification on ligand binding affinity is exemplified by its interaction with the N-methyl-D-aspartate (NMDA) receptor. Sarcosine acts as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor.[1][2] Experimental data from whole-cell recordings of cultured embryonic mouse hippocampal neurons provide a quantitative comparison of the binding affinities of sarcosine and the natural ligand, glycine.
| Ligand | Target Receptor | EC50 | Potency Relative to Glycine | Reference |
| Glycine | NMDA Receptor | 61 ± 8 nM | 1 | [2] |
| Sarcosine (pSar) | NMDA Receptor | 26 ± 3 µM | ~1/430th | [2] |
EC50 (Half-maximal effective concentration) values represent the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency and binding affinity.
While sarcosine demonstrates a significantly lower potency for the NMDA receptor compared to glycine, it's important to note that its primary therapeutic mechanism in contexts like schizophrenia is believed to be the inhibition of the glycine transporter GlyT1, which increases the synaptic concentration of glycine.[1][2] However, its direct interaction with the receptor, albeit with lower affinity, contributes to the overall pharmacological effect.
The number of methyl groups on the amine group can affect the role of the nitrogen atom as a hydrogen bond donor, thereby influencing binding affinity to the glycine binding site of the NMDA receptor.[3] Molecular docking analyses have indicated that glycine, sarcosine, and N,N-dimethylglycine (DMG) have very similar binding modes.[3] The primary interactions involve potential hydrogen bonds with the receptor, and the nitrogen atom of the amino group may also form cation-pi interactions with specific residues like PHE484 and TRP731.[3]
Experimental Protocols
The determination of ligand binding affinities is crucial for drug development. Radioligand binding assays are a gold standard for quantifying these interactions due to their sensitivity and robustness.[4] Below are generalized protocols for saturation and competition binding assays, which can be adapted for the study of pSar-modified ligands.
1. Radioligand Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radiolabeled ligand, which is a measure of its affinity.[4][5][6]
-
Objective: To quantify the affinity (Kd) and number of binding sites (Bmax) for a radiolabeled pSar-modified ligand.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled pSar-modified ligand (e.g., ³H- or ¹²⁵I-labeled).
-
Unlabeled pSar-modified ligand.
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate ions and protease inhibitors).[7]
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate increasing concentrations of the radiolabeled ligand with a fixed amount of receptor preparation.
-
In a parallel set of tubes, add a high concentration of the corresponding unlabeled ligand to determine non-specific binding.
-
Incubate at a specific temperature until equilibrium is reached. The time to reach equilibrium should be determined empirically.[8]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the concentration of the radiolabeled ligand and fit the data using non-linear regression to determine Kd and Bmax.
-
2. Competition Binding Assay
This assay measures the affinity (Ki) of an unlabeled ligand (e.g., a pSar-modified compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.[4][6]
-
Objective: To determine the inhibitory constant (Ki) of an unlabeled pSar-modified ligand.
-
Materials:
-
Same as for the saturation binding assay, but with an unlabeled pSar-modified ligand as the test compound.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with a fixed amount of receptor preparation in the presence of increasing concentrations of the unlabeled test ligand.
-
Follow steps 3-6 from the saturation binding assay protocol.
-
Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled test ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for many ligands, and a typical experimental workflow for assessing binding affinity.
Caption: Generalized GPCR signaling pathway.
Caption: Workflow for binding affinity assessment.
References
- 1. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Reproducibility of Ac-pSar16-OH Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the ability to reliably synthesize non-natural oligomers like Ac-pSar16-OH is paramount for advancing research and therapeutic applications. This compound, an acetylated 16-mer of sarcosine (B1681465) (N-methylglycine), is a peptoid, a class of peptidomimetics known for their enhanced proteolytic stability and potential for diverse biological activities. The reproducibility of its synthesis is critical for ensuring consistent experimental outcomes and for the eventual scale-up of production.
This guide provides a comparative analysis of common methods for the solid-phase synthesis of this compound, focusing on the key factors that influence reproducibility. We present a summary of expected quantitative outcomes, a detailed experimental protocol for a standard synthesis, and a discussion of critical variables that can impact the yield and purity of the final product.
Comparative Analysis of Synthesis Methods
The solid-phase submonomer method is the most prevalent technique for peptoid synthesis due to its efficiency and control over the sequence.[1] This method involves the stepwise addition of monomers to a growing chain attached to a solid support. Variations in the execution of this method, such as the choice between manual and automated synthesis, the type of coupling reagents, and the composition of the cleavage cocktail, can significantly affect the outcome.
The following table summarizes the expected performance of different approaches to the solid-phase synthesis of this compound. These values are representative and can vary depending on the specific conditions and the scale of the synthesis.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel | Manual synthesis can be more flexible for larger scale, non-standard syntheses.[2] |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (setup) | Automation significantly reduces the hands-on time required for the repetitive steps of the synthesis.[2] |
| Typical Yield per Coupling Step | 95 - 99% | > 99% | Automated systems offer more precise and consistent reagent delivery, leading to higher coupling efficiencies.[2] |
| Final Crude Purity | 70 - 90% | 85 - 98% | The higher consistency of automated synthesis generally results in a purer crude product.[2] |
| Reproducibility | Operator-dependent | High | Automated synthesis minimizes human error, leading to higher reproducibility between batches.[3] |
| Reagent Consumption | Higher | Optimized and lower | Automated synthesizers are designed to use reagents more efficiently, reducing waste.[2] |
Experimental Protocol: Manual Solid-Phase Synthesis of this compound
This protocol details a standard manual solid-phase submonomer synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Methylamine (B109427) solution (e.g., 40% in water or 2M in THF)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted syringe or reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Sarcosine Monomer Coupling (repeated 16 times):
-
Bromoacetylation: Add a solution of bromoacetic acid (e.g., 0.6 M in DMF) and DIC to the resin. Agitate for 30 minutes. Wash the resin with DMF.
-
Amination (Displacement): Add a solution of methylamine to the resin. Agitate for 2 hours. Wash the resin with DMF.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.
-
Wash the resin with DMF and then DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptoid from the resin.
-
-
Precipitation and Purification:
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid and decant the ether.
-
Wash the peptoid pellet with cold ether.
-
Dry the crude peptoid.
-
Purify the peptoid by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
Factors Affecting Reproducibility
Several factors can influence the reproducibility of this compound synthesis:
-
Reagent Quality: The purity of reagents, particularly bromoacetic acid and the amine solution, is crucial. Impurities can lead to side reactions and the formation of deletion or modified sequences.
-
Coupling Efficiency: Incomplete coupling reactions at each step will result in a heterogeneous mixture of shorter peptoids. The choice of activating agent (e.g., DIC, HATU, HBTU) can impact coupling efficiency, with modern onium-type reagents often providing higher yields.[7][8]
-
Washing Steps: Thorough washing between each step is essential to remove excess reagents and byproducts that could interfere with subsequent reactions.
-
Cleavage Conditions: The composition of the cleavage cocktail and the duration of the cleavage reaction can affect the integrity of the peptoid. The choice of scavengers in the cocktail is important to prevent side reactions with sensitive residues, although for a simple poly-sarcosine, a standard TFA-based cocktail is generally sufficient.[9][10]
-
Manual vs. Automated Synthesis: As highlighted in the data table, automated synthesis generally offers higher reproducibility due to the precise control over reaction times, reagent delivery, and washing steps.[3][11]
Visualizing the Workflow and Key Relationships
To better understand the synthesis process and the factors influencing its outcome, the following diagrams are provided.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Key factors influencing the reproducibility of this compound synthesis.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Protein Phosphorylation: Cross-Validation of Analytical Techniques
A Note on Terminology: The term "pSar" in the context of protein quantification is ambiguous. Our review of the scientific literature did not identify a universally recognized phosphorylated protein with this specific abbreviation. "SAR" can refer to Systemic Acquired Resistance in plants, and "SarA" is a bacterial transcriptional regulator. To provide a valuable and broadly applicable guide for researchers in drug development, this document will focus on the principles and techniques for quantifying protein phosphorylation, using the well-characterized and highly relevant protein phosphorylated Akt (pAkt) as a primary example. The methodologies and comparisons presented here are applicable to the study of most phosphorylated proteins.
This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of protein phosphorylation: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.
Data Presentation: Comparison of Analytical Techniques for pAkt Quantification
The following table summarizes the key performance characteristics of Western Blotting, ELISA, and LC-MS for the quantification of phosphorylated Akt (pAkt).
| Feature | Western Blot | ELISA | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Immunoassay following size-based protein separation. | Immunoassay in a multi-well plate format. | Separation of peptides by chromatography and detection by mass-to-charge ratio. |
| Quantification | Semi-quantitative to quantitative.[1][2] | Quantitative.[3][4][5] | Absolute or relative quantification. |
| Sensitivity | Moderate to high, dependent on antibody affinity and detection method.[6] | High, often in the picogram to nanogram range.[4][5] | Very high, capable of detecting low abundance phosphopeptides. |
| Dynamic Range | Limited, prone to signal saturation.[1] | Wide.[4] | Wide. |
| Throughput | Low to medium. | High, suitable for screening many samples.[2][5] | Medium to high, depending on the LC method and sample complexity. |
| Specificity | Can be affected by antibody cross-reactivity, but molecular weight information aids in identification. | High, relies on matched antibody pairs in sandwich assays. | Very high, based on mass-to-charge ratio and fragmentation patterns. |
| Sample Consumption | Relatively high (µg of protein). | Low (µg to ng of protein). | Low (µg of protein, but can be multiplexed). |
| Cost (Instrument) | Low to moderate. | Low (plate reader). | High (mass spectrometer). |
| Cost (Per Sample) | Moderate. | Low to moderate. | High. |
| Multiplexing | Possible with fluorescent antibodies. | Limited, though some platforms allow for multiplexing. | High, can quantify multiple phosphopeptides in a single run. |
| Data Analysis | Densitometry of bands, requires normalization.[7] | Standard curve-based interpolation. | Complex, requires specialized software for data processing. |
Experimental Protocols
Detailed methodologies for the quantification of phosphorylated Akt (pAkt) using Western Blotting, ELISA, and LC-MS are provided below.
Western Blot Protocol for pAkt Quantification
This protocol outlines the key steps for the semi-quantitative analysis of pAkt (specifically pAkt Ser473) in cell lysates.
1. Sample Preparation:
-
Treat cells with the compound of interest or stimulus.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[8]
-
Determine protein concentration using a suitable method (e.g., BCA assay).[7]
-
Normalize protein concentrations across all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.[9]
2. Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[7]
-
Run the gel to separate proteins based on molecular weight.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for pAkt (e.g., anti-pAkt Ser473) overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
5. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[9]
-
Perform densitometric analysis of the bands using software like ImageJ.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein (e.g., GAPDH, β-actin).[9] The pAkt signal is then normalized to the total Akt or housekeeping protein signal.
ELISA Protocol for pAkt Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of pAkt (Ser473).
1. Plate Preparation:
-
Use a 96-well microplate pre-coated with a capture antibody specific for total Akt.[3]
2. Sample and Standard Incubation:
-
Prepare serial dilutions of a positive control cell lysate to generate a standard curve.[3]
-
Add 100 µL of each standard and cell lysate sample to the appropriate wells.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[3]
3. Detection Antibody Incubation:
-
Wash the wells four times with wash buffer.[3]
-
Add 100 µL of a detection antibody specific for phosphorylated Akt (e.g., rabbit anti-pAkt Ser473) to each well.
-
Incubate for 1 hour at room temperature with shaking.[3]
4. Secondary Antibody and Substrate Incubation:
-
Wash the wells.
-
Add 100 µL of an HRP-conjugated anti-rabbit IgG to each well.
-
Incubate for 1 hour at room temperature with shaking.[3]
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate for 30 minutes in the dark.[3]
5. Data Acquisition and Analysis:
-
Add 50 µL of stop solution to each well.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of pAkt in the samples by interpolating their absorbance values from the standard curve.
LC-MS Protocol for pAkt Quantification
This protocol provides a general workflow for the targeted quantification of a specific pAkt phosphopeptide.
1. Protein Extraction and Digestion:
-
Extract proteins from cell or tissue samples using a lysis buffer containing phosphatase and protease inhibitors.
-
Quantify the total protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.[10]
2. Phosphopeptide Enrichment (Optional but Recommended):
-
Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to increase the sensitivity of detection.
3. Liquid Chromatography (LC) Separation:
-
Inject the peptide mixture onto a reverse-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent.[10]
4. Mass Spectrometry (MS) Analysis:
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
For targeted quantification, operate the mass spectrometer in a mode such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). This involves selecting the precursor ion of the target phosphopeptide and monitoring specific fragment ions.
5. Data Analysis:
-
Integrate the peak areas of the fragment ions for the target phosphopeptide.
-
For absolute quantification, a stable isotope-labeled synthetic version of the target phosphopeptide is spiked into the sample as an internal standard. The ratio of the endogenous peptide to the standard is used to calculate the absolute amount. For relative quantification, the peak areas of the phosphopeptide are compared across different samples.
Mandatory Visualization
PI3K/Akt Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[11][12][13] The activation of Akt through phosphorylation at key residues (Threonine 308 and Serine 473) is a central event in this pathway, making the quantification of pAkt a crucial readout for drug development and research in areas like cancer and diabetes.[14]
Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.
Experimental Workflow Comparison
The following diagram illustrates the general workflows for pAkt quantification using Western Blot, ELISA, and LC-MS.
Caption: Comparative workflows for pAkt quantification techniques.
References
- 1. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Western blotting vs. ELISA | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Human AKT (Phospho) [pS473] ELISA Kit (KHO0111) - Invitrogen [thermofisher.com]
- 5. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
A Head-to-Head Battle of Polymers: Polysarcosine vs. Polyglutamic Acid for Advanced Drug Delivery
A Comparative Analysis for Researchers and Drug Development Professionals
In the rapidly evolving landscape of drug delivery, the choice of polymer is paramount to the success of a therapeutic formulation. Among the frontrunners, polysarcosine (pSar) and polyglutamic acid (PGA) have emerged as promising candidates, each boasting a unique set of properties that make them suitable for a range of applications. This guide provides a comprehensive, data-driven comparison of these two polymers, offering researchers and drug development professionals the insights needed to select the optimal platform for their specific needs.
At a Glance: Key Physicochemical and Biological Properties
Polysarcosine, a polypeptoid, is often hailed as a superior alternative to the widely used polyethylene (B3416737) glycol (PEG) due to its "stealth" properties that help evade the immune system.[][2][3] Polyglutamic acid, a polypeptide, is recognized for its biocompatibility, biodegradability, and pH-sensitive nature, which allows for targeted drug release in specific microenvironments like tumors.[4][5]
| Property | Polysarcosine (pSar) | Polyglutamic Acid (PGA) | References |
| Polymer Type | Polypeptoid (poly(N-methylated glycine)) | Polypeptide (poly(amino acid)) | |
| Biocompatibility | Excellent, naturally metabolized | Excellent, biodegradable | |
| Immunogenicity | Exceptionally low, no detectable anti-pSar antibodies | Non-immunogenic | |
| "Stealth" Properties | Superior to PEG, minimizes protein interactions and opsonization | Good | |
| Biodegradability | Enzymatically degradable amide linkages | Biodegradable | |
| Water Solubility | Highly water-soluble | Water-soluble | |
| Stimuli-Responsiveness | Not inherently stimuli-responsive | pH-sensitive (pKa ~4.5) |
Performance in Drug Delivery: A Quantitative Comparison
The true measure of a drug delivery polymer lies in its performance. The following tables summarize key quantitative data from various studies, providing a direct comparison of pSar and PGA in different drug delivery formulations.
Table 1: Nanoparticle Characteristics and Drug Loading
| Formulation | Drug | Polymer | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | References |
| Nanoparticles | Doxorubicin (B1662922) | α-Poly(glutamic acid) | 110.4 | Not specified | 66.2 | Not specified | |
| Nanoparticles | Curcumin | γ-Poly(glutamic acid) | Not specified | Not specified | 11.31 | 79.5 | |
| Star Polymers | SN-38 | Polysarcosine | Controlled hydrodynamic size | Not specified | Not specified | Not specified | |
| Micelles | Paclitaxel | Polysarcosine-based | Not specified | Not specified | Increased solubility | Not specified | |
| Vesicles | Doxorubicin HCl | Poly(α-L-glutamic acid)-based | Not specified | Not specified | 52.6 | Not specified |
Table 2: In Vitro Drug Release and Cytotoxicity
| Formulation | Drug | Polymer | Release Profile | Cytotoxicity (IC50) | Cell Line | References |
| Nanoparticles | Doxorubicin | α-Poly(glutamic acid) | Sustained, pH-dependent (faster at pH 5.5) | 1.06 ± 0.77 µg/mL (8.5-fold decrease vs. free drug) | 4T1 | |
| Nanoparticles | Doxorubicin | γ-Poly(glutamic acid) | pH-responsive (faster at acidic pH) | Low toxicity of the carrier | HeLa | |
| Nanoparticles | Cisplatin | γ-Poly(glutamic acid) & Chitosan | pH-dependent (49.9% release at pH 5.5 over 12 days) | Dose-dependent, similar to free cisplatin | Not specified | |
| Nanoparticles | Doxorubicin | Poly(L-glutamic acid)-grafted MSN | pH-dependent (higher release at pH 5.5) | Potent, similar to free DOX | HeLa | |
| Block Copolymers | Camptothecin | Polysarcosine | Not specified | Enhanced ICD effects | 4T1 |
Table 3: In Vivo Performance
| Formulation | Drug | Polymer | Animal Model | Key Findings | References |
| Nanoparticles | Doxorubicin | α-Poly(glutamic acid) | 4T1 tumor-bearing mice | Tumor inhibition rate of 67.4% (1.5-fold increase over free drug), reduced systemic toxicity | |
| Star Polymers | SN-38 | Polysarcosine | SW620 xenografted mice | High antitumor activity and low body weight loss compared to irinotecan | |
| Liposomes | Various | Polysarcosine-modified | Mice | Extended circulation time, improved tumor accumulation via EPR effect | |
| Nanoparticles | Cisplatin | γ-Poly(glutamic acid) & Chitosan | BALB/cAJcl mice | Prolonged blood concentration up to 168h |
Experimental Workflows and Methodologies
To ensure reproducibility and facilitate further research, detailed experimental protocols for key characterization and evaluation techniques are provided below.
Experimental Workflow: Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the formulation and characterization of polymer-based drug delivery nanoparticles.
Caption: A typical workflow for nanoparticle synthesis and evaluation.
Detailed Experimental Protocols
1. Preparation of α-PGA/Doxorubicin Nanoparticles
-
Method: Antisolvent precipitation method.
-
Protocol:
-
Dissolve α-poly(glutamic acid) (α-PGA) and doxorubicin (DOX) in a suitable organic solvent.
-
Add the organic solution dropwise into an aqueous solution under magnetic stirring.
-
The nanoparticles are formed due to the precipitation of the polymer and drug.
-
The resulting nanoparticle suspension is then purified, for example, by dialysis, to remove the organic solvent and free drug.
-
2. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Protocol:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles and release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
3. In Vitro Drug Release Study
-
Method: Dialysis method.
-
Protocol:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag (with a specific molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) with a pH mimicking physiological (7.4) or tumor microenvironment (e.g., 5.5) conditions.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected samples using an appropriate analytical technique.
-
4. Cytotoxicity Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol:
-
Seed cancer cells (e.g., 4T1 cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control).
-
Incubate the cells for a specific period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50).
-
Cellular Uptake and Intracellular Fate
The mechanism by which nanoparticles enter cells is crucial for their therapeutic efficacy. The following diagram illustrates a generalized pathway for the endocytosis of polymer-drug nanoparticles.
Caption: Generalized pathway of nanoparticle endocytosis and drug release.
For PGA-based nanoparticles, the acidic environment of the endosomes and lysosomes (pH 5.5-6.5) triggers a conformational change in the polymer, leading to the destabilization of the endosomal membrane and subsequent release of the encapsulated drug into the cytoplasm. This pH-dependent release mechanism is a key advantage of PGA for intracellular drug delivery. Polysarcosine-modified nanoparticles also demonstrate efficient cellular uptake and endosomal escape, which is crucial for the delivery of nucleic acids like mRNA and siRNA.
Conclusion: Making the Right Choice
Both polysarcosine and polyglutamic acid are powerful tools in the drug delivery arsenal, each with distinct advantages.
Choose Polysarcosine when:
-
Prolonged circulation time and stealth properties are critical. Its ability to evade the immune system makes it ideal for systemic drug delivery.
-
Low immunogenicity is a primary concern , especially for therapies requiring repeated administration.
-
Delivering sensitive biologics like proteins and nucleic acids , where its protective and non-interactive nature is beneficial.
Choose Polyglutamic Acid when:
-
Targeted drug release in acidic microenvironments is desired. Its pH-sensitivity is a major asset for cancer therapy, where the tumor microenvironment is acidic.
-
Biodegradability and biocompatibility are paramount. As a naturally derived polypeptide, it offers an excellent safety profile.
-
High drug loading of cationic drugs is required. The anionic nature of PGA allows for efficient loading of positively charged molecules through electrostatic interactions.
Ultimately, the optimal choice between polysarcosine and polyglutamic acid will depend on the specific drug, the target disease, and the desired therapeutic outcome. This guide provides the foundational data and methodologies to inform that critical decision, empowering researchers to design the next generation of effective and safe drug delivery systems.
References
- 2. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications | Arab-German Young Academy [agya.info]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Ac-pSar16-OH vs. Commercial PEG Linkers: A Comparative Performance Benchmark
For researchers and drug development professionals, the choice of linker in bioconjugation is a critical determinant of the efficacy, stability, and safety of therapeutics such as antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the industry standard, emerging alternatives like polysarcosine (pSar) are demonstrating significant promise. This guide provides an objective comparison of Ac-pSar16-OH, a monodisperse polysarcosine linker, against commercial PEG linkers, supported by experimental data to inform linker selection in drug development.
Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), is gaining traction as a highly hydrophilic and biocompatible alternative to PEG.[1][2] Its key advantages include a reduced immunogenic profile and the potential for improved pharmacokinetic properties.[2][3] This comparison focuses on this compound, an acetylated polysarcosine linker with 16 repeating units, benchmarked against conventional PEG linkers.
Performance Comparison: this compound vs. PEG Linkers
Experimental data from studies comparing polysarcosine-based ADCs with those utilizing PEG linkers have highlighted key performance differences.
| Performance Metric | Ac-pSar-Linker Conjugate | PEG-Linker Conjugate | Key Observations |
| In Vitro Cytotoxicity | Comparable or slightly higher potency in some studies.[2] | Standard benchmark for in vitro potency. | Polysarcosine-conjugated ADCs maintain high cytotoxic activity against target cells. |
| In Vivo Antitumor Efficacy | Superior antitumor activity observed in xenograft models. | Effective, but in direct comparisons, may show lower potency than pSar. | At equal linker lengths, pSar has been shown to more efficiently improve ADC antitumor activity. |
| Pharmacokinetics (PK) | Exhibits an improved PK profile, with slower clearance rates. | Can dramatically improve PK profiles, but may be subject to accelerated clearance due to anti-PEG antibodies. | The hydrophilic nature of pSar contributes to a favorable pharmacokinetic profile, similar to the unconjugated antibody. |
| Drug-to-Antibody Ratio (DAR) | Enables higher drug loading (high DAR) without inducing aggregation. | Attempts to increase DAR with hydrophobic drugs can lead to aggregation and rapid clearance. | The hydrophobicity masking effect of pSar is a key advantage for developing highly loaded ADCs. |
| Immunogenicity | Considered to have low immunogenicity due to its endogenous amino acid structure. | A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to hypersensitivity and accelerated clearance. | The "PEG dilemma" is a growing concern in the clinical application of PEGylated therapeutics. |
| Biodegradability | Potentially biodegradable. | Non-biodegradable, raising concerns about long-term accumulation. | This is a key differentiating factor with long-term safety implications. |
Experimental Methodologies
The following are summaries of typical experimental protocols used to evaluate and compare the performance of Ac-pSar and PEG linkers in the context of ADCs.
Synthesis and Conjugation of Linkers to Antibodies
A detailed protocol for the on-resin synthesis of monodisperse, side-functionalized polysarcosine oligomers is a key starting point. This process allows for the creation of chemically homogeneous pSar linkers. The synthesized linkers, both Ac-pSar-OH and PEG variants, are then conjugated to a monoclonal antibody (mAb), often via lysine (B10760008) residues or engineered cysteine sites. The resulting ADCs are purified and characterized to determine the drug-to-antibody ratio (DAR).
In Vitro Cytotoxicity Assay
The potency of the resulting ADCs is assessed using in vitro cytotoxicity assays. Cancer cell lines expressing the target antigen are treated with serial dilutions of the ADCs. Cell viability is measured after a set incubation period (e.g., 72 hours) using a colorimetric assay such as MTS or MTT. The half-maximal inhibitory concentration (IC50), which is the concentration of the ADC that inhibits 50% of cell growth, is then determined from the dose-response curve.
Pharmacokinetic (PK) Analysis in Animal Models
To evaluate the in vivo stability and clearance of the ADCs, pharmacokinetic studies are conducted in animal models, typically mice or rats. A single dose of the ADC is administered intravenously, and blood samples are collected at various time points. The concentration of the total antibody or the conjugated antibody in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA). Key PK parameters such as half-life (t1/2), plasma concentration, and area under the plasma concentration-time curve (AUC) are then calculated to compare the different linker-drug conjugates.
In Vivo Antitumor Efficacy Studies
The antitumor activity of the ADCs is evaluated in xenograft models. Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the ADCs, a control antibody, or a vehicle. Tumor volume is measured regularly to assess the treatment efficacy. At the end of the study, tumors may be excised and weighed. This provides a direct comparison of the in vivo potency of ADCs with different linkers.
Visualizing the Concepts
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
Caption: General workflow of an Antibody-Drug Conjugate (ADC) from systemic circulation to intracellular drug release and cell death.
Caption: A comparative overview of the key properties of this compound and commercial PEG linkers.
Caption: A typical experimental workflow for the comparative benchmarking of different linkers for ADCs.
References
Safety Operating Guide
Navigating the Disposal of Ac-pSar16-OH: A Guide for Laboratory Professionals
Immediate Safety and Disposal Information for Researchers
Core Disposal Protocol
Researchers, scientists, and drug development professionals should adopt a cautious and informed approach to the disposal of any chemical, including Ac-pSar16-OH. The following step-by-step procedure outlines the critical path for safe disposal:
-
Consult Institutional EHS: Before initiating any disposal procedure, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They will provide specific guidance based on local regulations and institutional protocols.
-
Characterize the Waste: If a specific SDS for this compound is not available, attempt to characterize the waste based on its known properties and any reactions it may have undergone. Consider its reactivity, toxicity, corrosivity, and flammability.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Improper mixing can lead to hazardous reactions.
-
Proper Labeling: Ensure the waste container is clearly and accurately labeled. The label should include the full chemical name (this compound), any known hazards, the concentration, and the date of accumulation.
-
Use Appropriate Containers: Utilize a chemically compatible and leak-proof container for waste collection. The container must be in good condition and have a secure lid.
-
Arrange for Pickup: Follow your institution's established procedure for chemical waste pickup. This typically involves submitting a request to the EHS department.
Experimental Workflow for Chemical Disposal
The logical flow for ensuring the safe disposal of a laboratory chemical like this compound is a systematic process rooted in safety and compliance.
Caption: General workflow for the safe disposal of laboratory chemicals.
Disclaimer: The information provided is a general guide. Always prioritize the specific disposal procedures and guidance provided by your institution's Environmental Health and Safety department.
Personal protective equipment for handling Ac-pSar16-OH
Disclaimer: No specific Safety Data Sheet (SDS) for Ac-pSar16-OH was found. The following guidance is based on general laboratory safety protocols for handling peptide-based chemical compounds. Researchers must consult their institution's safety office and perform a risk assessment before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines recommended personal protective equipment, and operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses/Goggles | Must be ANSI Z87.1 compliant with side shields to protect against splashes.[4] Goggles are preferred when there is a significant splash hazard. |
| Face Shield | To be worn in addition to safety glasses or goggles when handling large quantities or when a splash hazard is high.[1][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used for incidental contact.[1][4] The specific glove material should be chosen based on a chemical compatibility chart if available. Gloves should be inspected before use and changed frequently, especially after contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that covers the arms and body should be worn to protect the skin and clothing from splashes.[1] |
| Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect feet from spills and falling objects.[1][2] | |
| Respiratory Protection | Fume Hood | All work with this compound, especially when in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood.[2] |
| Respirator | May be required for certain operations where engineering controls are insufficient. The type of respirator should be determined by a formal risk assessment.[1] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.
Handling and Storage:
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be clearly labeled with the chemical name and any hazard warnings.[3]
-
Weighing and Aliquoting: Perform these tasks in a chemical fume hood to minimize inhalation exposure.
-
Spill Management: A spill kit appropriate for chemical spills should be readily available.[3] In case of a spill, evacuate the immediate area, and follow your institution's established spill cleanup procedures.
Disposal Plan:
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[5] Never dispose of chemical waste down the drain or in the regular trash.[5][6]
-
Waste Segregation: Segregate this compound waste from other waste streams.[5][6]
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[6][7][8] The label should include the full chemical name, concentration, and associated hazards.[5]
-
Container Management: Keep the waste container closed except when adding waste.[7][8]
-
Waste Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[5]
Visual Safety and Workflow Diagrams
The following diagrams illustrate the general workflow for handling laboratory chemicals and a hypothetical signaling pathway.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. saffronchemicals.com [saffronchemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
